Methoctramine
Beschreibung
structure given in first source
Eigenschaften
IUPAC Name |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N4O2.4ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKGGOUDHGSFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66Cl4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104807-46-7 | |
| Record name | Methoctramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104807467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHOCTRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLO2T99XT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methoctramine chemical structure and properties
Methoctramine is a synthetic, long-chain polymethylene tetraamine (B13775644) that has been instrumental in the pharmacological characterization of muscarinic acetylcholine (B1216132) receptors (mAChRs). It is renowned for its high selectivity as a competitive antagonist for the M2 muscarinic receptor subtype, making it an invaluable tool for researchers in pharmacology and drug development. This guide provides a comprehensive overview of its chemical structure, properties, and pharmacological actions, complete with detailed experimental methodologies and pathway visualizations.
Chemical Structure and Properties
This compound's structure consists of a central octamethylene diamine chain linked at both ends to N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl] moieties. This extended and flexible structure is crucial for its interaction with the muscarinic receptors.
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-octanediamine |
| CAS Number | 104807-46-7[1][2] |
| PubChem CID | 4108[1] |
| Chemical Formula | C36H62N4O2[1] |
| SMILES | COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC[1] |
| InChI | InChI=1S/C36H62N4O2/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3[1] |
Physicochemical Properties
Key physicochemical properties of this compound are presented below. Note that it is often supplied and used as a tetrahydrochloride salt.
| Property | Value |
| Molecular Weight | 582.918 g/mol (free base)[1] |
| 728.75 g/mol (tetrahydrochloride)[2] | |
| Appearance | White solid (as hydrate) |
| Solubility | Water: >20 mg/mL |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| pKa | Not reported |
Pharmacological Profile
Mechanism of Action
This compound functions as a potent and selective competitive antagonist at M2 muscarinic acetylcholine receptors.[1] It binds to the orthosteric site, the same site as the endogenous agonist acetylcholine, thereby preventing receptor activation.[1] This antagonism is reversible and concentration-dependent.
At higher micromolar concentrations, this compound exhibits more complex allosteric properties.[1][3] It can interact with an allosteric site on the M2 receptor, which is topographically distinct from the acetylcholine binding site. This allosteric interaction can negatively modulate the binding of other ligands.[3] Studies suggest a "bitopic" or "dualsteric" binding mode where the this compound molecule simultaneously occupies both the orthosteric and an allosteric site, contributing to its high affinity and selectivity for the M2 receptor.[3]
Receptor Selectivity and Binding Affinity
This compound's primary pharmacological importance stems from its high selectivity for the M2 receptor subtype over the other four muscarinic receptor subtypes (M1, M3, M4, and M5). This selectivity allows for the precise dissection of M2-mediated physiological and pathological processes. The table below compiles binding affinity data (pKi and pA2) and IC50 values from various studies. Higher pKi/pA2 values and lower IC50 values indicate higher binding affinity.
| Receptor Subtype | Tissue/Cell Line | pKi / pA2 | IC50 (nM) | Selectivity Ratio (vs. M2) |
| M1 | Rat Cortex | - | 92[4] | ~15x |
| M2 | Rat Heart / CHO-K1 cells | 8.00[5] / 7.74-7.93[6] | 6.1[4] | 1x |
| M3 | Rat Submaxillary Gland / Ileum | 5.81-6.20[6] | 770[4] | ~126x |
| M4 | NG108-15 cells | - | 260[4] | ~43x |
| M5 | CHO-K1 cells | - | 217[4] | ~36x |
Signaling Pathways
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Antagonism of the M2 receptor by this compound blocks the canonical signaling cascade initiated by acetylcholine. This prevents the inhibition of adenylyl cyclase, thus maintaining cellular levels of cyclic AMP (cAMP). Furthermore, it prevents the Gβγ subunit-mediated activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, a key mechanism for slowing heart rate.
Caption: M2 receptor signaling pathway blocked by this compound.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound like this compound for its receptor. A typical protocol involves competition binding between a labeled ligand (radioligand) and the unlabeled test compound (this compound).
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype (e.g., rat heart for M2, or CHO-K1 cells transfected with the human CHRM2 gene) are homogenized and centrifuged to isolate a membrane fraction rich in receptors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
-
A fixed amount of membrane preparation.
-
A fixed concentration of a non-selective muscarinic radioligand, typically [3H]-N-methylscopolamine ([3H]NMS), at a concentration near its dissociation constant (Kd).
-
Varying concentrations of unlabeled this compound (the competitor).
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membrane-bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine) and subtracted from total binding to yield specific binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
Functional Organ Bath Assay
Functional assays measure the physiological response of a tissue to a drug, allowing for the determination of a compound's potency (pA2) as an antagonist. For this compound, its M2 selectivity is often confirmed using isolated guinea pig atria (rich in M2 receptors) and ileum (rich in M3 receptors).
Methodology:
-
Tissue Dissection and Mounting: A guinea pig is humanely euthanized, and the heart is excised. The spontaneously beating right atria (to measure chronotropy) or electrically paced left atria (to measure inotropy) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 and maintained at 37°C.
-
Transducer Connection: The tissue is connected via a thread to an isometric force transducer to record contractile force and/or rate.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60 minutes), with the buffer being changed regularly.
-
Agonist Dose-Response Curve (Control): A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine). The agonist is added to the bath in increasing concentrations, and the resulting negative inotropic (force) or chronotropic (rate) effect is recorded.
-
Antagonist Incubation: The tissue is washed to remove the agonist. A fixed concentration of this compound is then added to the bath and allowed to incubate with the tissue for a set period (e.g., 30-60 minutes).
-
Agonist Dose-Response Curve (in presence of Antagonist): The cumulative concentration-response curve for the agonist is repeated in the presence of this compound. A competitive antagonist like this compound will cause a rightward parallel shift in the dose-response curve.
-
Data Analysis: This procedure is repeated with several different concentrations of this compound. The dose ratio (the ratio of the agonist concentration producing a 50% response in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value, a measure of antagonist potency, is the x-intercept of the Schild regression line.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (hydrate) | TargetMol [targetmol.com]
- 5. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Methoctramine Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methoctramine hydrate (B1144303), a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor. It covers the compound's discovery, its detailed pharmacological profile, mechanism of action, and a representative synthesis protocol. Furthermore, this guide outlines key experimental procedures for its characterization and visualizes the associated signaling pathways and synthetic workflows.
Introduction and Discovery
This compound, chemically known as N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-octanediamine, is a polymethylene tetraamine (B13775644) that has garnered significant interest in pharmacology as a highly selective antagonist for the M2 muscarinic acetylcholine receptor.[1] Its discovery was a pivotal step in the classification and understanding of muscarinic receptor subtypes. Primarily used for research purposes, this compound's high affinity and selectivity for the M2 receptor have made it an invaluable tool for elucidating the physiological and pathological roles of this receptor subtype, particularly in cardiovascular and airway smooth muscle research.[2][3][4] Its cardioselectivity has led to investigations into its potential as a therapeutic agent for conditions such as bradycardia.[1]
Pharmacological Profile
This compound acts as a competitive antagonist at muscarinic receptors, preventing the binding of the endogenous neurotransmitter acetylcholine.[1] At higher concentrations, it has also been reported to exhibit allosteric properties.[1] Its defining characteristic is its marked selectivity for the M2 receptor subtype over the other four muscarinic receptor subtypes (M1, M3, M4, and M5).
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the binding affinities and potency of this compound at various muscarinic receptor subtypes.
Table 1: this compound Binding Affinities at Muscarinic Receptor Subtypes
| Receptor Subtype | Affinity Constant (Ki) in nM (Chinese Hamster Ovary Cells) |
| M1 | 50 |
| M2 | 13.2 |
| M3 | 214 |
| M4 | 31.6 |
| M5 | 135 |
Data sourced from Wikipedia, reflecting competitive binding assays. The lower the Ki value, the higher the binding affinity.[5]
Table 2: Potency of this compound in Functional Assays
| Preparation | Agonist | pA2 Value |
| Guinea Pig Left Atria (M2) | Muscarine/Carbachol | 7.74 - 7.93 |
| Guinea Pig/Rat Ileum (M3) | Muscarine/Carbachol | 5.81 - 6.20 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.[6]
Chemical Synthesis of this compound
The synthesis of this compound, a polymethylene tetraamine, generally involves the alkylation of a central diamine chain with side chains containing the terminal aromatic moieties. A representative synthesis can be conceptualized as a multi-step process involving reductive amination.
Mandatory Visualization: Synthesis Workflow
Caption: A representative workflow for the synthesis of this compound hydrate.
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[2][7] Upon activation by an agonist like acetylcholine, the M2 receptor initiates a signaling cascade that leads to various cellular responses, most notably a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
Mandatory Visualization: M2 Receptor Signaling Pathway
Caption: The inhibitory signaling pathway of the M2 muscarinic receptor.
Experimental Protocols
The following are representative protocols for the characterization of this compound's interaction with muscarinic receptors.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the M2 receptor.
Materials:
-
Cell membranes expressing the human M2 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled ("cold") this compound hydrate.
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters and a cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound hydrate in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]-NMS (typically at its Kd concentration).
-
Varying concentrations of this compound hydrate (or buffer for total binding, or 1 µM atropine for non-specific binding).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Isolated Guinea Pig Atria
This protocol assesses the functional antagonism of this compound on the negative chronotropic effects of a muscarinic agonist in isolated cardiac tissue.
Materials:
-
Guinea pig.
-
Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.
-
Muscarinic agonist (e.g., Carbachol).
-
This compound hydrate.
-
Isolated organ bath system with force-displacement transducers.
-
Data acquisition system.
Procedure:
-
Humanely euthanize a guinea pig and dissect out the heart.
-
Isolate the spontaneously beating right atrium and mount it in an organ bath containing Krebs-Henseleit solution at 37°C.
-
Allow the preparation to equilibrate for at least 60 minutes, with regular changes of the buffer.
-
Record the baseline heart rate.
-
Generate a cumulative concentration-response curve for the agonist (Carbachol) by adding increasing concentrations to the bath and recording the decrease in heart rate.
-
Wash out the agonist and allow the preparation to return to the baseline rate.
-
Introduce a fixed concentration of this compound hydrate into the bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve for Carbachol.
-
The concentration-response curve for Carbachol will be shifted to the right in the presence of this compound.
-
Repeat steps 6-9 with different concentrations of this compound.
-
Construct a Schild plot to determine the pA2 value, which quantifies the potency of this compound as a competitive antagonist.
Conclusion
This compound hydrate remains a cornerstone pharmacological tool for the study of M2 muscarinic receptors. Its high selectivity allows for the precise dissection of M2-mediated physiological and pathological processes. A thorough understanding of its synthesis, pharmacological properties, and the signaling pathways it modulates is essential for researchers in the fields of pharmacology, drug discovery, and molecular biology. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this compound in a research setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Polymethylene tetraamine backbone as template for the development of biologically active polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of poly(enetetramine)s: a new strategy for the synthesis of conjugated polyelectrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9683014B2 - Dipeptide mimetics of NGF and BDNF neurotrophins - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Methoctramine's Selectivity for Muscarinic Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective binding profile of methoctramine for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in pharmacology and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.
Quantitative Analysis of this compound's Binding Affinity
This compound is a well-characterized competitive antagonist of muscarinic acetylcholine receptors, exhibiting a notable preference for the M2 subtype.[1][2] Its selectivity is crucial for dissecting the physiological and pathological roles of individual muscarinic receptor subtypes. The binding affinity of this compound is typically determined through radioligand competition binding assays, where it competes with a radiolabeled ligand for binding to the receptor. The inhibition constant (Ki) is a measure of the antagonist's binding affinity, with a lower Ki value indicating a higher affinity.
The affinity of this compound for each of the five human muscarinic receptor subtypes, often expressed in Chinese Hamster Ovary (CHO) cells, has been quantified.[3][4] This allows for a direct comparison of its binding profile across the receptor family.
Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity (fold) over M2 |
| M1 | 50[3] | 3.8x lower |
| M2 | 13.2[3] | - |
| M3 | 214[3] | 16.2x lower |
| M4 | 31.6[3] | 2.4x lower |
| M5 | 135[3] | 10.2x lower |
Note: The Ki values are derived from studies using Chinese hamster ovary cells expressing the respective human muscarinic receptor subtypes.[3] Selectivity is calculated as the ratio of the Ki for the indicated subtype to the Ki for the M2 receptor.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions. They are broadly classified into two families based on their G protein coupling: the M1, M3, and M5 receptors, which primarily couple to Gq/11 proteins, and the M2 and M4 receptors, which preferentially couple to Gi/o proteins.
Upon activation by acetylcholine or other agonists, these receptors initiate distinct intracellular signaling cascades:
-
M1, M3, and M5 Receptors (Gq/11-coupled): Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors (Gi/o-coupled): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o proteins can also directly modulate the activity of various ion channels.
Experimental Protocols
The determination of this compound's selectivity for muscarinic receptor subtypes relies on robust and well-defined experimental methodologies. The following sections detail the core protocols for radioligand binding assays and functional GTPγS binding assays.
Radioligand Competition Binding Assay
This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled antagonist, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[5][6]
Objective: To determine the Ki of this compound at each muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from CHO cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled antagonist: this compound.
-
Non-specific binding control: A high concentration of a non-selective muscarinic antagonist (e.g., atropine).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare a membrane fraction through centrifugation. Resuspend the final membrane pellet in the assay buffer.[6]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add cell membranes, radioligand at a concentration near its Kd, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control (e.g., 1 µM atropine).
-
Competition: Add cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation by an agonist. It can be used to determine the potency of an antagonist, like this compound, by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.[7][8][9]
Objective: To determine the functional antagonist potency of this compound at Gi/o-coupled muscarinic receptors (M2 and M4).
Materials:
-
Cell membranes prepared from cells expressing M2 or M4 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Agonist: A muscarinic agonist such as carbachol.
-
Antagonist: this compound.
-
GDP (Guanosine diphosphate).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, prepare a membrane fraction from cells expressing the M2 or M4 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes with varying concentrations of this compound and a fixed concentration of the agonist (e.g., its EC80). Also include GDP in the reaction mixture.
-
Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.[9]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).[10]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.[9]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound as a function of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
-
The antagonist's affinity (Kb) can be calculated from the IC50 value using the Cheng-Prusoff equation, adapted for functional assays.
-
Conclusion
This compound is a valuable pharmacological tool due to its pronounced selectivity for the M2 muscarinic receptor subtype. This selectivity allows for the targeted investigation of M2 receptor function in various physiological and pathological processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important antagonist. A thorough understanding of its binding profile and the methodologies used to determine it is essential for the accurate interpretation of experimental results and the development of novel therapeutics targeting the muscarinic receptor system.
References
- 1. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Pharmacological characterization of acetylcholine-stimulated [35S]-GTP gamma S binding mediated by human muscarinic m1-m4 receptors: antagonist studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Negative cooperativity in binding of muscarinic receptor agonists and GDP as a measure of agonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methoctramine: A Technical Guide to its Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoctramine is a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. Due to a notable lack of publicly available information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound, this document will focus exclusively on its pharmacodynamic properties.
Pharmacodynamics
This compound exhibits high affinity and selectivity for the M2 muscarinic receptor, which is predominantly found in the heart and presynaptically on neurons.[1][5] Its antagonistic action at these receptors leads to a range of physiological effects, most notably an increase in heart rate by blocking the negative chronotropic effects of acetylcholine.[1]
Receptor Binding Affinity
The binding affinity of this compound for various muscarinic receptor subtypes has been characterized in numerous studies. The data consistently demonstrates its preference for the M2 subtype.
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | pKi | Reference |
| M1 | Rat Cortex | [3H]Pirenzepine | 50 | 7.30 | [1] |
| M2 | Rat Heart | [3H]AF-DX 116 | 13.2 | 7.88 | [1] |
| M3 | Rat Submaxillary Gland | [3H]4-DAMP | 214 | 6.67 | [1] |
| M4 | NG 108-15 Cells | [3H]NMS | 31.6 | 7.50 | [1] |
| M2 | Bovine Tracheal Smooth Muscle | [3H]QNB | - | 8.00 ± 0.04 | [6] |
Ki (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the presence of a fixed concentration of radioligand. pKi: The negative logarithm of the Ki value.
Functional Antagonism
The functional antagonism of this compound has been assessed in various isolated tissue preparations. The pA2 value is a measure of the potency of a competitive antagonist.
| Tissue Preparation | Species | Agonist | pA2 Value | Reference |
| Spontaneously Beating Right Atria (Rate) | Guinea Pig | Carbachol | 7.85 ± 0.04 | [5] |
| Spontaneously Beating Right Atria (Force) | Guinea Pig | Carbachol | 7.93 ± 0.05 | [5] |
| Paced Left Atria (Force) | Guinea Pig | Carbachol | 7.74 ± 0.05 | [5] |
| Ileum | Guinea Pig | Carbachol | 6.20 ± 0.03 | [5] |
| Trachea | Guinea Pig | Carbachol | 6.08 ± 0.05 | [7] |
| Oesophageal Muscularis Mucosae | Guinea Pig | Carbachol | 6.03 ± 0.09 | [7] |
pA2: The negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at the M2 muscarinic receptor.[1] At higher concentrations, allosteric properties have also been described.[1][2] The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/Go proteins.
Cardiac M2 Receptor Signaling
In the heart, activation of M2 receptors by acetylcholine leads to a decrease in heart rate (negative chronotropy) and force of contraction (negative inotropy).[1] This is mediated through the Gi protein, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and through the βγ-subunit of the G-protein, which directly activates G-protein-coupled inwardly-rectifying potassium channels (GIRK). This compound blocks these effects by preventing acetylcholine from binding to the M2 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of GTPase activity of Gi proteins and decreased agonist affinity at M2 muscarinic acetylcholine receptors by spermine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction of this compound and himbacine at atrial, smooth muscle and endothelial muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Methoctramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoctramine is a selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR), a member of the G protein-coupled receptor (GPCR) family.[1][2] Its selectivity for the M2 subtype, which is predominantly expressed in the heart and presynaptically on autonomic and central neurons, has made it a valuable pharmacological tool for differentiating muscarinic receptor subtypes and investigating their physiological roles.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its binding properties, functional effects, and the experimental protocols used for its evaluation.
Pharmacological Profile
This compound acts as a competitive antagonist at muscarinic receptors, preventing the binding of the endogenous neurotransmitter, acetylcholine, and other muscarinic agonists.[1] At higher concentrations, it also exhibits allosteric properties.[1][4] Its high affinity and selectivity for the M2 receptor are attributed to a unique binding mechanism that involves simultaneous interaction with both the orthosteric and an allosteric binding site.[4][5]
Binding Affinity
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays, typically using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Ki (nM) | pKi | Cell Line | Reference |
| M1 | 158 | 6.80 | CHO | [2] |
| M2 | 1.6 | 8.80 | CHO | [2] |
| M3 | 251 | 6.60 | CHO | [2] |
| M4 | 126 | 6.90 | CHO | [2] |
| M5 | 100 | 7.00 | CHO | [2] |
| M2 (Bovine Tracheal Smooth Muscle) | - | 8.00 +/- 0.04 | - | [6] |
Table 1: Binding Affinities (Ki) of this compound for Human Muscarinic Receptor Subtypes.
Functional Antagonism
The antagonist potency of this compound is often quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. Schild analysis is a common method used to determine the pA2 value and to confirm competitive antagonism.
| Tissue/Preparation | Agonist | pA2 | Reference |
| Guinea Pig Atria (M2) | Carbachol | 7.7 - 7.9 | [7] |
| Guinea Pig Ileum (M3) | Carbachol | 5.8 - 6.2 | [7] |
| Human Colon (Circular Muscle, M3) | Carbachol | - | [8] |
| Human Colon (Longitudinal Muscle, M3) | Carbachol | - | [8] |
Table 2: Functional Antagonist Potency (pA2) of this compound.
Experimental Protocols
Radioligand Binding Assay ([3H]-NMS)
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors.
Materials:
-
Membrane preparations from cells expressing the muscarinic receptor subtype of interest.
-
[3H]-N-methylscopolamine ([3H]-NMS)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of [3H]-NMS with varying concentrations of this compound in the presence of the membrane preparation.
-
Incubations are typically carried out in a 96-well plate format at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Schild Analysis for Functional Antagonism
This protocol outlines the steps for performing a Schild analysis to determine the pA2 value of this compound.
Materials:
-
Isolated tissue preparation (e.g., guinea pig atria or ileum) in an organ bath.
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Data acquisition system to measure tissue response (e.g., contraction or heart rate).
Procedure:
-
Obtain a cumulative concentration-response curve for the agonist alone.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined equilibration period.
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat steps 2-4 with at least two other concentrations of this compound.
-
Calculate the dose ratio (DR) for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
The x-intercept of the linear regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Signaling Pathways
This compound primarily exerts its effects by antagonizing M2 muscarinic receptors. M2 receptors are coupled to inhibitory G proteins (Gi/o).
Canonical M2 Receptor Signaling Pathway:
-
Acetylcholine (or another agonist) binds to the M2 receptor.
-
The M2 receptor activates the associated Gi/o protein.
-
The α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
The βγ-subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability (e.g., slowing of the heart rate).
This compound, by blocking the M2 receptor, prevents these downstream signaling events.
Allosteric Interaction: At high concentrations, this compound can bind to an allosteric site on the M2 receptor, which is distinct from the orthosteric acetylcholine binding site.[4][5] This allosteric binding can negatively modulate the binding of orthosteric ligands.[4] For instance, it has been shown to slow the dissociation rate of [3H]-NMS from the receptor.[7]
Conclusion
This compound is a potent and selective M2 muscarinic receptor antagonist with a complex mechanism of action involving both competitive and allosteric interactions. The in vitro characterization of this compound through radioligand binding assays and functional antagonism studies has been instrumental in understanding the pharmacology of muscarinic receptors. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound and other muscarinic receptor ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Balanced modulation of neuromuscular synaptic transmission via M1 and M2 muscarinic receptors during inhibition of cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding and functional characterization of the cardioselective muscarinic antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoctramine: A Technical Guide to a Selective M2 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Methoctramine, a polymethylene tetraamine, has emerged as a critical pharmacological tool for the study of muscarinic acetylcholine (B1216132) receptors due to its notable selectivity for the M2 subtype. This technical guide provides a comprehensive overview of this compound, focusing on its binding and functional characteristics, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Core Properties of this compound
This compound acts as a competitive antagonist at muscarinic receptors, with a significantly higher affinity for the M2 receptor subtype compared to M1, M3, M4, and M5 receptors. This selectivity has been demonstrated in a variety of in vitro and in vivo studies, making it an invaluable agent for dissecting the physiological and pathological roles of M2 receptors. At higher concentrations, allosteric properties of this compound have also been described.
Data Presentation: Quantitative Analysis of this compound's Selectivity
The selectivity of this compound is quantified through binding affinity (Ki) and antagonist potency (pA2 or IC50) values. The following tables summarize key quantitative data from various studies, highlighting the compound's preference for the M2 receptor.
| Binding Affinity (pKi) of this compound at Muscarinic Receptor Subtypes | ||||
| Receptor Subtype | pKi Value | Tissue/Cell Line | Radioligand | Reference |
| M1 | 6.91 ± 0.03 | Bovine Tracheal Smooth Muscle | [3H]QNB | |
| M2 | 8.00 ± 0.04 | Bovine Tracheal Smooth Muscle | [3H]QNB | |
| M3 | Not explicitly provided in this study | |||
| M4 | Not explicitly provided in this study | |||
| M5 | Not explicitly provided in this study |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Functional Antagonist Potency (pA2) of this compound | |||
| Receptor Subtype & Tissue | pA2 Value | Agonist Used | Reference |
| M2 (Guinea Pig Atria - rate) | 7.74 | Carbachol | |
| M2 (Guinea Pig Atria - force) | 7.93 | Carbachol | |
| M3 (Guinea Pig Ileum) | 6.20 | Carbachol | |
| M3 (Rat Ileum) | 5.81 | Carbachol |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
The characterization of this compound's selective M2 antagonism relies on well-defined experimental methodologies. Below are detailed protocols for key experiments.
Radioligand Binding Assay for Determining this compound's Affinity
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes using a competitive binding assay.
1. Membrane Preparation:
- Homogenize tissues or cells expressing the target muscarinic receptor subtype in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.
2. Competitive Binding Assay:
- In a 96-well plate, set up the assay in triplicate.
- To each well, add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS) that binds to the target receptor.
- Add increasing concentrations of unlabeled this compound to the wells.
- To determine non-specific binding, add a high concentration of a non-selective muscarinic antagonist (e.g., atropine) to a separate set of wells.
- Add the membrane preparation to initiate the binding reaction.
- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.
- Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the this compound concentration.
- Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Measurement of Adenylyl Cyclase Inhibition
This protocol describes a functional assay to determine the antagonist potency of this compound on M2 receptor-mediated inhibition of adenylyl cyclase.
1. Cell Culture and Treatment:
- Culture cells expressing the M2 muscarinic receptor.
- Pre-incubate the cells with increasing concentrations of this compound for a specified period.
- Stimulate the cells with a muscarinic agonist (e.g., carbachol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
2. cAMP Measurement:
- Lyse the cells to release intracellular contents.
- Measure the concentration of cyclic AMP (cAMP) in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
3. Data Analysis:
- Plot the agonist-induced inhibition of cAMP production as a function of the agonist concentration in the presence and absence of different concentrations of this compound.
- Determine the EC50 of the agonist in the absence and presence of this compound.
- Construct a Schild plot by plotting the log (concentration ratio - 1) against the log of the this compound concentration. The x-intercept of the linear regression of the Schild plot provides the pA2 value.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate key concepts related to this compound's action and characterization.
Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining antagonist affinity via radioligand binding assay.
Caption: Logical relationship of this compound's binding affinity for muscarinic receptor subtypes.
Conclusion
This compound's high selectivity for the M2 muscarinic receptor makes it an indispensable tool in pharmacology and neuroscience. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies of M2 receptor function in health and disease. Its well-characterized properties allow for the precise dissection of M2-mediated signaling pathways, contributing to a deeper understanding of cholinergic transmission and the development of novel therapeutics.
An In-depth Technical Guide to Early-Stage Research Involving Methoctramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of early-stage research involving Methoctramine, a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor. The content herein is curated for professionals in pharmacology and drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key molecular and experimental processes.
Introduction
This compound is a polymethylene tetraamine (B13775644) that acts as a potent and selective competitive antagonist at M2 muscarinic acetylcholine receptors.[1][2] Its cardioselectivity has made it a valuable tool in differentiating muscarinic receptor subtypes and investigating their physiological roles.[3] At higher concentrations, this compound also exhibits allosteric properties, adding a layer of complexity to its pharmacological profile.[2][4] This guide delves into the core aspects of early-stage research with this compound, focusing on its mechanism of action, receptor binding characteristics, and functional effects in various experimental models.
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of acetylcholine at M2 muscarinic receptors.[2] However, its interaction with the M2 receptor is more intricate than simple competitive binding. Research suggests a dual, bitopic binding mode where this compound interacts with both the orthosteric and an allosteric site on the M2 receptor simultaneously.[5][6] This dual interaction is thought to be responsible for its high affinity and selectivity for the M2 subtype.[5][6]
At micromolar concentrations, this compound can also act as a negative allosteric modulator, slowing the dissociation of other orthosteric ligands.[7] This allosteric effect is a critical consideration in the design and interpretation of experiments involving high concentrations of the compound.
Signaling Pathways
The M2 muscarinic receptor, the primary target of this compound, is a G-protein coupled receptor (GPCR) that canonically couples to inhibitory G proteins (Gi/o). Activation of the M2 receptor by an agonist like acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and a decrease in cellular excitability, a key mechanism in its cardiac effects.[9] Non-canonical signaling pathways involving the PI3K/Akt/mTORC1 axis have also been implicated downstream of M2 receptor activation.[8][10]
Quantitative Data
The selectivity of this compound for the M2 muscarinic receptor subtype is evident from its binding affinities (pKi) and antagonist potencies (pA2) determined in various tissues and cell lines.
| Receptor Subtype | Tissue/Cell Line | pKi | Reference(s) |
| M1 | Rat Cerebral Cortex | ~6.8 | [11] |
| Bovine Tracheal Smooth Muscle | 6.91 | [12] | |
| M2 | Rat Heart | ~8.0 | [11] |
| Bovine Tracheal Smooth Muscle | 8.00 | [12] | |
| M3 | Rat Submandibular Gland | ~6.2 | [11] |
| M4 | - | - | - |
| M5 | - | - | - |
Table 1: this compound Binding Affinities (pKi) for Muscarinic Receptor Subtypes.
| Tissue Preparation | Agonist | pA2 | Reference(s) |
| Guinea Pig Left Atria | Carbachol/Muscarine | 7.74 - 7.93 | [1] |
| Guinea Pig Ileum | Carbachol | 5.81 - 6.20 | [1] |
| Guinea Pig Ileal Smooth Muscle Cells | Carbachol | 8.1 | [13] |
| Guinea Pig Trachea | - | 6.08 | [14] |
| Guinea Pig Oesophageal Muscularis Mucosae | - | 6.03 | [14] |
Table 2: Antagonist Potency (pA2) of this compound in Functional Assays.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound for muscarinic receptors using the radiolabeled antagonist [3H]-N-methylscopolamine ([3H]-NMS).
Objective: To determine the Ki of this compound at muscarinic receptors.
Materials:
-
Membrane preparations from tissues or cells expressing muscarinic receptors.
-
[3H]-N-methylscopolamine ([3H]-NMS)
-
This compound hydrochloride
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 154 mM NaCl, pH 7.4)
-
Atropine (B194438) (for determining non-specific binding)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of [3H]-NMS (typically at or below its Kd).
-
Increasing concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of atropine (e.g., 1-10 µM).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay in Isolated Guinea Pig Atria
This protocol describes a method to assess the antagonist effect of this compound on the negative inotropic and chronotropic effects of a muscarinic agonist in isolated guinea pig atria.
Objective: To determine the pA2 of this compound against a muscarinic agonist in a cardiac tissue preparation.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution
-
Carbachol or other suitable muscarinic agonist
-
This compound hydrochloride
-
Organ bath with temperature control and aeration
-
Force transducer and recording system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect out the heart. Isolate the left and right atria and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. The left atrium is typically paced electrically, while the right atrium is allowed to beat spontaneously.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular changes of the buffer.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol) by adding increasing concentrations to the organ bath and recording the change in contractile force (left atrium) or beat rate (right atrium).
-
Antagonist Incubation: Wash out the agonist and allow the tissue to recover. Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Repeat Agonist Dose-Response: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Schild Analysis: Repeat steps 4 and 5 with several different concentrations of this compound. Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist. The x-intercept of the Schild plot provides the pA2 value.[15][16]
In Vivo Studies in Anesthetized Rats
This protocol outlines a general procedure to evaluate the effects of this compound on cardiovascular parameters in an anesthetized rat model.
Objective: To assess the in vivo selectivity of this compound for cardiac M2 receptors.
Materials:
-
Sprague-Dawley rats
-
Anesthetic (e.g., urethane)
-
Catheters for intravenous administration and blood pressure monitoring
-
ECG electrodes and recording system
-
Muscarinic agonist (e.g., methacholine)
-
This compound hydrochloride
Procedure:
-
Animal Preparation: Anesthetize the rat and insert catheters into a femoral vein for drug administration and a carotid artery for blood pressure measurement. Attach ECG electrodes to monitor heart rate.
-
Baseline Measurements: After a stabilization period, record baseline blood pressure and heart rate.
-
Agonist Challenge: Administer a dose of a muscarinic agonist (e.g., methacholine) that produces a submaximal bradycardic and hypotensive response.
-
This compound Administration: After the effects of the agonist have subsided and cardiovascular parameters have returned to baseline, administer a dose of this compound intravenously.
-
Repeat Agonist Challenge: After a suitable interval, repeat the agonist challenge and record the changes in blood pressure and heart rate.
-
Data Analysis: Compare the agonist-induced responses before and after the administration of this compound to determine its antagonistic effect on heart rate (mediated by cardiac M2 receptors) and blood pressure.
Visualization of Molecular Interactions
The unique binding characteristics of this compound can be visualized to better understand its selectivity and dual-mode of action.
Conclusion
This compound remains a cornerstone pharmacological tool for the study of M2 muscarinic receptors. Its high selectivity, coupled with its interesting allosteric properties, provides a unique profile for investigating the roles of M2 receptors in both physiological and pathological contexts. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals embarking on early-stage research with this important compound. A thorough understanding of its complex mechanism of action is crucial for the accurate interpretation of experimental results and the design of novel therapeutic agents targeting muscarinic receptors.
References
- 1. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding and functional characterization of the cardioselective muscarinic antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The interaction of this compound and himbacine at atrial, smooth muscle and endothelial muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 16. Schild equation - Wikipedia [en.wikipedia.org]
Methoctramine: A Technical Guide for Investigating Cholinergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoctramine, a polymethylene tetraamine (B13775644), is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4] Its remarkable selectivity for the M2 subtype over other muscarinic receptors (M1, M3, M4, and M5) has established it as an invaluable pharmacological tool for dissecting the complex roles of cholinergic signaling in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and a discussion of its application in elucidating cholinergic pathways.
Introduction to this compound
This compound is a synthetic compound that has been instrumental in characterizing the heterogeneity of muscarinic receptors.[5][6] Its high affinity and selectivity for the M2 receptor, which is predominantly expressed in the heart and on presynaptic terminals of cholinergic nerves, allows for the specific investigation of M2 receptor-mediated functions.[1][7] In the heart, M2 receptors are crucial for regulating cardiac rate and force of contraction.[1][7][8] Presynaptically, they act as autoreceptors, inhibiting the release of acetylcholine (ACh).[7] Understanding the structure-activity relationships of this compound and its analogs has been a key area of research, with modifications to its polymethylene chain and terminal nitrogen substituents influencing its affinity and selectivity for both muscarinic and nicotinic receptors.[9][10][11][12][13]
Mechanism of Action
This compound acts as a competitive antagonist at the orthosteric binding site of the M2 muscarinic receptor, thereby preventing the binding of the endogenous agonist, acetylcholine.[1] At higher concentrations, this compound can also exhibit allosteric properties, binding to a secondary site on the receptor which can modulate the binding of other ligands.[1][14][15] Studies have revealed that this compound's high-affinity binding to M2 receptors involves simultaneous interaction with both the orthosteric and an allosteric site located between the second and third extracellular loops.[15][16] This dual interaction is thought to contribute to its high selectivity for the M2 subtype.[15]
The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[7][8] Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8][17] The βγ-subunits of the dissociated G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory effect on cellular excitability.[7] Furthermore, M2 receptor activation can modulate other signaling pathways, including the PI3K/AKT/mTORC1 pathway.[17][18] By blocking the initial binding of acetylcholine, this compound prevents the initiation of these downstream signaling cascades.
Quantitative Pharmacological Data
The selectivity of this compound for the M2 muscarinic receptor subtype is evident from its binding affinities (Ki) and functional potencies (pA2) determined in various experimental systems. The following tables summarize key quantitative data for this compound across different muscarinic receptor subtypes.
Table 1: Binding Affinities (pKi) of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | Tissue/Cell Line | Radioligand | pKi Value | Reference |
| M2 | Bovine Tracheal Smooth Muscle | [3H]QNB | 8.00 ± 0.04 | [19] |
| M1 | - | - | - | - |
| M3 | - | - | - | - |
| M4 | - | - | - | - |
Table 2: Functional Antagonist Potencies (pA2) of this compound
| Receptor Subtype | Preparation | Agonist | pA2 Value | Reference |
| M2 | Guinea Pig Left Atria | Carbachol (B1668302)/Muscarine | 7.74 - 7.93 | [5] |
| M3 | Guinea Pig/Rat Ileum | Carbachol/Muscarine | 5.81 - 6.20 | [5] |
Note: The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency. The significant difference in pA2 values between atrial (M2) and ileal (M3) preparations highlights the M2 selectivity of this compound.
Experimental Protocols
The following sections provide generalized methodologies for key experiments utilizing this compound to investigate cholinergic pathways. Specific parameters may need to be optimized depending on the experimental setup and tissue or cell type.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of this compound for different muscarinic receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.
-
A suitable radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB)).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates containing the muscarinic receptors.
-
Assay Setup: In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of this compound (typically from 10^-10 M to 10^-4 M).
-
Incubation: Add the membrane preparation to the tubes and incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (Isolated Tissue Bath)
Functional assays in isolated tissues are used to assess the antagonist potency of this compound on physiological responses mediated by muscarinic receptors.
Objective: To determine the pA2 value of this compound against an agonist-induced response in an isolated tissue.
Materials:
-
Isolated tissue preparation (e.g., guinea pig atria for M2 receptors, guinea pig ileum for M3 receptors).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
A muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound hydrochloride.
-
Isotonic transducer and data acquisition system.
Protocol:
-
Tissue Preparation: Dissect and mount the tissue in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for a period of time (e.g., 60 minutes), with regular washing.
-
Control Response: Obtain a cumulative concentration-response curve to the agonist.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a specific period (e.g., 30-60 minutes).
-
Second Response Curve: Obtain a second cumulative concentration-response curve to the agonist in the presence of this compound.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis: Construct a Schild plot by plotting the log(concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line gives the pA2 value.
In Vivo Studies
In vivo studies are crucial for understanding the physiological effects of this compound in a whole organism.
Objective: To investigate the effect of this compound on M2 receptor-mediated physiological responses in vivo.
Example: Inhibition of Bradycardia in Anesthetized Rats [2] Materials:
-
Anesthetized rats.
-
Cannulas for intravenous administration and blood pressure monitoring.
-
ECG recording equipment.
-
A muscarinic agonist (e.g., methacholine (B1211447) or muscarine).
-
This compound hydrochloride.
Protocol:
-
Animal Preparation: Anesthetize the rat and insert cannulas for drug administration and physiological monitoring.
-
Baseline Measurement: Record baseline heart rate and blood pressure.
-
Agonist-Induced Bradycardia: Administer the muscarinic agonist intravenously and record the resulting decrease in heart rate (bradycardia).
-
This compound Administration: Administer a specific dose of this compound intravenously.
-
Post-Antagonist Challenge: After a suitable time, re-administer the muscarinic agonist and record the heart rate response.
-
Data Analysis: Compare the magnitude of the agonist-induced bradycardia before and after the administration of this compound to determine its inhibitory effect. Dose-response curves can be generated by using different doses of this compound.
Visualizing Cholinergic Pathways and Experimental Workflows
M2 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the M2 muscarinic receptor and the point of intervention by this compound.
Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay using this compound.
Applications in Cholinergic Research and Drug Development
This compound's high selectivity for the M2 receptor has made it an indispensable tool for:
-
Characterizing M2 receptor function: It has been used extensively to elucidate the role of M2 receptors in the cardiovascular system, including the control of heart rate and contractility.[1][2][3][20][21]
-
Investigating presynaptic modulation: Researchers use this compound to study the role of M2 autoreceptors in regulating acetylcholine release in both the central and peripheral nervous systems.[11]
-
Differentiating muscarinic receptor subtypes: Its selectivity allows for the pharmacological dissection of responses mediated by different muscarinic receptor subtypes in tissues where multiple subtypes are expressed, such as the airways.[7][22][23]
-
Drug development: While primarily a research tool, the study of this compound and its analogs provides insights into the structural requirements for M2 receptor selectivity, which can inform the design of novel therapeutic agents with improved subtype selectivity for various disorders, including bradycardia and bladder overactivity.[1]
Limitations and Considerations
Despite its utility, it is important to be aware of certain limitations when using this compound:
-
Allosteric effects: At high concentrations, this compound can exhibit allosteric effects, which may complicate the interpretation of experimental results.[1][14]
-
Species differences: The affinity and selectivity of this compound may vary across different species.
-
Nicotinic receptor activity: Some studies have reported that this compound can also interact with nicotinic acetylcholine receptors, particularly at higher concentrations.[9][12][22][24]
-
Toxicity: At high micromolar concentrations, this compound has been shown to have cytotoxic effects.[1]
Conclusion
This compound remains a cornerstone pharmacological tool for the investigation of cholinergic pathways, owing to its potent and selective antagonism of the M2 muscarinic receptor. A thorough understanding of its mechanism of action, quantitative pharmacology, and appropriate experimental design is essential for its effective use in both basic research and drug development. By enabling the specific blockade of M2 receptor-mediated signaling, this compound continues to facilitate a deeper understanding of the multifaceted roles of acetylcholine in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationships of this compound-related polyamines as muscular nicotinic receptor noncompetitive antagonists. 3. Effect of inserting the tetraamine backbone into a macrocyclic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of this compound-related polyamines as muscarinic antagonist: effect of replacing the inner polymethylene chain with cyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of this compound-related polyamines as muscular nicotinic receptor noncompetitive antagonists. 2. Role of polymethylene chain lengths separating amine functions and of substituents on the terminal nitrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Different mechanisms of antagonism by this compound of two neuronal muscarinic receptor-mediated second messenger responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound, a cardioselective muscarinic cholinergic antagonist, prevents fentanyl-induced bradycardia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Postsynaptic effects of this compound at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoctramine: A Technical Guide to its Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoctramine is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1] As a polymethylene tetraamine, its unique chemical structure confers significant cardioselectivity, making it a valuable pharmacological tool and a promising candidate for therapeutic development.[2][3] This document provides a comprehensive overview of this compound's mechanism of action, pharmacological profile, potential therapeutic applications, and the experimental methodologies used in its evaluation. Key data are presented in structured tables, and critical pathways and workflows are visualized to facilitate understanding. While currently restricted to research use, studies suggest potential clinical applications in managing cardiovascular, respiratory, and urinary disorders.[4][5]
Mechanism of Action
This compound functions primarily as a competitive antagonist at muscarinic receptors, with a pronounced preference for the M2 subtype.[4] It binds to the receptor, preventing the endogenous neurotransmitter, acetylcholine (ACh), from activating it.[4] The M2 receptor is a G-protein coupled receptor (GPCR) that typically couples to inhibitory G-proteins (Gi/o).
Activation of the M2 receptor by an agonist like acetylcholine leads to:
-
Inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-gated inwardly rectifying potassium channels (GIRK), leading to membrane hyperpolarization.[6]
By blocking these actions, this compound effectively inhibits the physiological effects of parasympathetic stimulation in tissues where M2 receptors are predominant, such as the heart.[4][6] At high concentrations, allosteric properties have also been described, where this compound may bind to a secondary site on the receptor.[4][7] Studies involving radiolabeled antagonists and fluorescence energy transfer suggest that high-affinity binding of this compound to M2 receptors involves simultaneous interaction with both the orthosteric (primary) and an allosteric binding site.[7]
Visualized Signaling Pathway
The following diagram illustrates the signaling cascade of the M2 muscarinic receptor and the inhibitory action of this compound.
Caption: M2 receptor signaling pathway and the antagonistic action of this compound.
Pharmacological Profile: Selectivity and Potency
This compound's therapeutic potential is largely defined by its selectivity for the M2 receptor subtype over M1 and M3 subtypes. This profile allows for targeted effects on cardiac tissue while minimizing common anticholinergic side effects associated with non-selective antagonists, such as dry mouth, blurred vision, or constipation, which are primarily M1/M3 mediated.
Table 1: Antagonist Potency (pA2 Values) of this compound in Functional Assays
| Preparation | Species | Agonist Used | pA2 Value | Primary Receptor Subtype | Reference |
| Spontaneously Beating Right Atria | Guinea Pig | Carbachol | 7.74 | M2 | [2] |
| Paced Left Atria | Guinea Pig | Carbachol | 7.93 | M2 | [2] |
| Ileum | Guinea Pig | Carbachol | 6.20 | M3 | [2] |
| Ileum | Rat | Carbachol | 5.81 | M3 | [2] |
| Denervated Bladder | Rat | Carbachol | 6.5 | M3-like | [8] |
| Sham-operated Bladder | Rat | Carbachol | 6.2 | M3 | [8] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. Higher values indicate greater potency.
Table 2: Binding Affinity (pKi Values) of this compound at Muscarinic Receptors
| Tissue / Cell Line | Species | Receptor Subtype | pKi Value | Reference |
| Heart (Cardiac) | Rat | M2 | ~8.0 (High Affinity) | [9] |
| Exocrine Gland | Rat | M3 (Glandular M2) | Low Affinity (158-fold lower than cardiac) | [9] |
| Cerebral Cortex | Rat | M1 | Intermediate Affinity (16-fold lower than cardiac) | [9] |
| Tracheal Smooth Muscle | Bovine | M2 | 8.00 | [10] |
The pKi value represents the negative logarithm of the binding affinity (Ki) of a ligand. Higher values indicate a stronger binding affinity.
Potential Therapeutic Applications
Cardiovascular System: Bradycardia
The high concentration of M2 receptors in the sinoatrial and atrioventricular nodes of the heart makes them primary regulators of heart rate.[4] Activation by ACh slows the heart rate (bradycardia). This compound, by selectively blocking these cardiac M2 receptors, can reverse or prevent bradycardia.[4][11]
-
Fentanyl-Induced Bradycardia : In a study on dogs, this compound effectively prevented fentanyl-induced bradycardia and bradyarrhythmias in a dose-dependent manner.[12] A dose of 14.4 µg/kg was calculated to prevent these effects without inducing tachycardia.[12]
-
High Cardioselectivity : In vivo studies in rats demonstrated that this compound potently inhibits methacholine-induced bradycardia (a cardiac M2 effect) but does not significantly affect the depressor action of methacholine (B1211447) mediated by vascular M2/M3 receptors, highlighting its high affinity for cardiac M2 receptors.[11][13]
Urinary System: Overactive Bladder (OAB)
While bladder contraction is primarily mediated by M3 receptors, M2 receptors are the most numerous subtype in the bladder wall.[14][15] In certain pathological conditions, such as neurogenic bladder dysfunction or bladder outlet obstruction, the role of the M2 receptor in bladder contraction may be enhanced.[8][16][17]
-
Inhibition of Contractions : this compound has been shown to inhibit carbachol-induced contractions in isolated rat detrusor strips in a concentration-dependent manner.[16]
-
In Vivo Efficacy : In rat models of both neurogenic and obstruction-induced detrusor overactivity, intravenous administration of this compound significantly increased the voiding interval and bladder compliance while decreasing spontaneous contractions during the filling phase.[16] This suggests that M2 antagonists could be a useful class of drugs for treating bladder overactivity.[16]
Respiratory System: Asthma & COPD Research
In the airways, acetylcholine causes bronchoconstriction and mucus secretion, primarily via M3 receptors on smooth muscle and glands.[18] However, pre-junctional M2 autoreceptors on parasympathetic nerves inhibit further ACh release, acting as a negative feedback mechanism.[19][20]
-
Investigative Tool : Blocking these M2 autoreceptors with this compound can increase ACh release, leading to a facilitation of vagally-induced bronchoconstriction.[20] This makes this compound a critical tool for studying cholinergic regulation in the airways and the pathophysiology of diseases like asthma and COPD, where vagal tone is often heightened.[20][21]
-
Functional Effects : In guinea pig airways, this compound was shown to potentiate contractions induced by nerve stimulation, demonstrating the functional presence of these autoinhibitory M2 receptors.[5][20]
Neuromuscular Function: Organophosphate Poisoning
Organophosphate (OP) compounds cause toxicity by irreversibly inhibiting acetylcholinesterase, leading to an overstimulation of muscarinic and nicotinic receptors by excess ACh.[22]
-
Muscle Weakness : In an ex vivo model of OP-induced muscle weakness, this compound (1 µM) was able to significantly prevent the decline in mouse diaphragm muscle contraction force caused by paraoxon.[22] In contrast, the non-selective antagonist atropine (B194438) was not effective in this model.[22]
-
Survival : In vivo studies showed that this compound was as effective as atropine in increasing the survival of mice poisoned with a lethal dose of paraoxon, suggesting that selective M2/M4 blockade may be a viable antidotal therapy.[22]
Experimental Protocols and Workflows
In Vitro Assessment of Antagonist Potency in Isolated Atria
-
Objective : To determine the pA2 value of this compound against a muscarinic agonist in cardiac tissue.
-
Methodology (based on Melchiorre et al., 1987) :[2]
-
Tissue Preparation : Guinea pigs are euthanized, and hearts are rapidly excised. The spontaneously beating right atria and the electrically paced (e.g., 1 Hz) left atria are dissected and mounted in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Data Recording : Atrial preparations are connected to isometric force transducers to record the force (right and left atria) and rate (right atria) of contraction.
-
Protocol : After an equilibration period, a cumulative concentration-response curve to an agonist (e.g., carbachol) is established. The tissues are then washed and incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Antagonism : The cumulative concentration-response curve to the agonist is repeated in the presence of this compound. This process is repeated with several different concentrations of the antagonist.
-
Data Analysis : The dose ratios (ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) is constructed. The pA2 is determined from the x-intercept where the regression line has a slope not significantly different from unity, confirming competitive antagonism.[2]
-
Visualized Workflow: In Vitro Bladder Contractility Assay
Caption: Standard workflow for assessing antagonist effects on bladder contractility.
Toxicity and Limitations
While highly selective, this compound is not without limitations. At high micromolar concentrations, significantly above the nanomolar levels required for pharmacological effects, this compound has demonstrated cytotoxic effects, particularly in cardiomyoblasts.[4] This toxicity appears to be non-muscarinic in origin.[4] Furthermore, while it is a potent M2 antagonist, its selectivity is not absolute, and at higher concentrations, it can interact with other muscarinic receptor subtypes and even nicotinic receptors, which can complicate the interpretation of results in tissues with mixed receptor populations like the airways.[20]
Conclusion
This compound remains a cornerstone pharmacological tool for the classification of muscarinic receptor subtypes and the elucidation of their physiological roles.[1][9] Its high selectivity for the M2 receptor provides a strong rationale for its investigation as a therapeutic agent in conditions characterized by M2-mediated pathophysiology, including certain types of bradycardia and overactive bladder.[11][12][16] Further research and development of M2-selective antagonists, using this compound as a lead compound, could yield novel therapies with improved efficacy and side-effect profiles compared to currently available non-selective antimuscarinic drugs.[3]
References
- 1. This compound | M2 Muscarinic Antagonist | RUO [benchchem.com]
- 2. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [pubblicazioni.unicam.it]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a cardioselective muscarinic cholinergic antagonist, prevents fentanyl-induced bradycardia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M(3) muscarinic receptors mediate contraction of human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound on bladder overactivity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The M2 muscarinic receptor mediates in vitro bladder contractions from patients with neurogenic bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Balanced modulation of neuromuscular synaptic transmission via M1 and M2 muscarinic receptors during inhibition of cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methoctramine in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of methoctramine, a potent and selective M2 muscarinic acetylcholine (B1216132) receptor antagonist, in isolated organ bath experiments. This document outlines the mechanism of action of this compound, detailed experimental protocols for its use with various isolated tissues, and expected quantitative data.
Introduction to this compound
This compound is a highly valuable pharmacological tool for investigating the role of M2 muscarinic receptors in physiological and pathophysiological processes. Its cardioselectivity makes it particularly useful for studying cardiac function in vitro without the confounding effects on M3 receptors, which are predominant in smooth muscle.[1][2] Isolated organ bath experiments allow for the characterization of drug effects on tissue contractility and function in a controlled ex vivo environment.
Mechanism of Action: this compound acts as a competitive antagonist at M2 muscarinic receptors.[1] These receptors are coupled to Gi proteins, and their activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the opening of potassium channels, resulting in hyperpolarization and inhibition of cellular activity. In the heart, this manifests as a decrease in heart rate (negative chronotropy) and force of contraction (negative inotropy). By blocking these receptors, this compound inhibits the effects of muscarinic agonists like acetylcholine and carbachol (B1668302).
Data Presentation: Quantitative Analysis of this compound Activity
The potency of this compound as an antagonist is typically quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
| Tissue Preparation | Agonist | This compound pA2 Value | Reference |
| Guinea Pig Paced Left Atria | Muscarine/Carbachol | 7.74 - 7.93 | [1] |
| Guinea Pig Spontaneously Beating Right Atria | Muscarine/Carbachol | 7.74 - 7.93 | [1] |
| Guinea Pig Ileum | Muscarine/Carbachol | 5.81 - 6.20 | [1] |
| Guinea Pig Trachea | Acetylcholine | ~6.08 | [3] |
| Rat Aortic Endothelium | Acetylcholine | ~5.87 | [3] |
Note: The higher pA2 values in atrial preparations highlight the cardioselectivity of this compound.[1]
Experimental Protocols
The following are generalized protocols for using this compound in isolated organ bath experiments. Specific parameters may need to be optimized depending on the tissue and experimental question.
Protocol 1: Characterization of this compound's Antagonism on Isolated Guinea Pig Atria
Objective: To determine the pA2 value of this compound against a muscarinic agonist on isolated guinea pig atrial preparations.
Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound tetrahydrochloride
-
Carbachol (or other suitable muscarinic agonist)
-
Isolated organ bath system with temperature control and aeration (95% O2 / 5% CO2)
-
Isometric force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
-
Dissect the left and right atria. For rate experiments, use the spontaneously beating right atrium. For force experiments, the left atrium can be paced electrically.
-
Suspend the atria in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Apply an initial resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.
-
-
Experimental Protocol:
-
Obtain a cumulative concentration-response curve for carbachol by adding the agonist in increasing concentrations to the organ bath.
-
Wash the tissue repeatedly until the response returns to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve for carbachol.
-
Repeat this procedure with at least three different concentrations of this compound.
-
-
Data Analysis:
-
Measure the magnitude of the response (force of contraction or heart rate) at each agonist concentration.
-
Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression will give the pA2 value.
-
Protocol 2: Investigating M2 vs. M3 Receptor Activity in Isolated Guinea Pig Ileum
Objective: To demonstrate the selectivity of this compound for M2 over M3 receptors in a smooth muscle preparation.
Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Tyrode's solution (composition can vary, a common one is in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.6)
-
This compound tetrahydrochloride
-
Carbachol
-
4-DAMP (a selective M3 antagonist)
-
Isolated organ bath system
-
Isometric force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Isolate a segment of the terminal ileum and place it in cold, oxygenated Tyrode's solution.
-
Gently remove the contents of the lumen.
-
Cut segments of approximately 2-3 cm and suspend them in the organ bath chambers containing Tyrode's solution at 37°C and aerated with 95% O2 / 5% CO2.
-
Apply a resting tension of about 1 g and allow for a 60-minute equilibration period with regular washes.
-
-
Experimental Protocol:
-
Establish a baseline contractile response to a submaximal concentration of carbachol.
-
In separate tissue preparations, incubate with increasing concentrations of this compound or 4-DAMP for 30-60 minutes.
-
After incubation, re-challenge the tissue with the same submaximal concentration of carbachol.
-
Alternatively, generate full concentration-response curves to carbachol in the presence of a fixed concentration of this compound or 4-DAMP.
-
-
Data Analysis:
-
Calculate the inhibition of the carbachol-induced contraction by this compound and 4-DAMP.
-
Compare the potency of this compound and 4-DAMP in inhibiting the contractile response. A significantly lower potency for this compound is expected, confirming that the contraction is primarily mediated by M3 receptors, for which this compound has a lower affinity.[1]
-
Visualization of Pathways and Workflows
Caption: M2 Muscarinic Receptor Signaling Pathway and Site of this compound Action.
Caption: General Experimental Workflow for Isolated Organ Bath Experiments.
References
- 1. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of this compound and himbacine at atrial, smooth muscle and endothelial muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoctramine for Radioligand Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoctramine is a potent and selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor.[1] Its high affinity and selectivity make it an invaluable tool in pharmacological research, particularly for the characterization of muscarinic receptor subtypes in various tissues and cell lines. This document provides detailed application notes and protocols for the use of this compound in radioligand binding assays. This compound acts as a competitive antagonist at muscarinic receptors, preventing the binding of acetylcholine and other agonists.[1] At higher concentrations, it has also been reported to exhibit allosteric properties.[1]
Data Presentation
The affinity of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5) is summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi | Ki (nM) |
| M1 | 7.30 | 50 |
| M2 | 7.88 | 13.2 |
| M3 | 6.67 | 214 |
| M4 | 7.50 | 31.6 |
| M5 | 6.87 | 135 |
Note: Ki values were obtained from competitive binding assays using Chinese hamster ovary (CHO) cells expressing the respective human muscarinic receptor subtypes.
Signaling Pathways
This compound, as an M2 receptor antagonist, blocks the downstream signaling pathways initiated by the activation of this G protein-coupled receptor (GPCR). The M2 receptor is primarily coupled to the inhibitory G protein, Gi. Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, the βγ-subunits of the G protein can directly modulate the activity of inwardly rectifying potassium channels, leading to hyperpolarization of the cell membrane.[3] Recent studies also suggest a role for the M2 receptor in modulating the PI3K/Akt/mTORC1 pathway.[2][4]
Experimental Protocols
Radioligand Binding Assay Workflow
The general workflow for a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors is depicted below. This assay measures the ability of this compound to displace a radiolabeled antagonist from the receptor.
Detailed Protocol: Competitive Binding Assay with [3H]-N-Methylscopolamine ([3H]-NMS)
This protocol describes the determination of the inhibitory constant (Ki) of this compound for the M2 muscarinic receptor using a competitive radioligand binding assay with [3H]-N-methylscopolamine ([3H]-NMS).
Materials:
-
Membrane Preparation: Membranes from CHO cells stably expressing the human M2 muscarinic receptor.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)
-
Competitor: this compound tetrahydrochloride
-
Non-specific Binding Control: Atropine (B194438)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Vacuum filtration manifold
-
Liquid scintillation counter
-
Scintillation cocktail
Procedure:
-
Membrane Preparation:
-
Thaw the frozen M2 receptor-expressing cell membranes on ice.
-
Homogenize the membranes in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 20-40 µg of protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10^-11 M to 10^-4 M.
-
In a 96-well plate, set up the following for each concentration of this compound in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-NMS, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of atropine (e.g., 1 µM), 50 µL of [3H]-NMS, and 100 µL of membrane suspension.
-
Competition: 50 µL of this compound dilution, 50 µL of [3H]-NMS, and 100 µL of membrane suspension.
-
-
The final concentration of [3H]-NMS should be approximately equal to its Kd for the M2 receptor (typically 0.1-1.0 nM).
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Rapidly terminate the binding reaction by vacuum filtration of the incubation mixture through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to allow for the filter to become transparent and to reduce chemiluminescence.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of atropine) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the concentration of this compound that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the radioligand ([3H]-NMS) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High non-specific binding | Radioligand concentration too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing. | Increase the number of washes or the volume of wash buffer. | |
| Filters not adequately pre-soaked. | Ensure filters are soaked in 0.5% PEI for at least 30 minutes. | |
| Low specific binding | Low receptor density in the membrane preparation. | Increase the amount of membrane protein per well. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. | |
| Incubation time too short. | Increase the incubation time to ensure equilibrium is reached. | |
| Poor curve fit | Inaccurate serial dilutions. | Carefully prepare fresh dilutions of the competitor. |
| Insufficient data points. | Use a wider range of competitor concentrations with smaller increments around the expected IC50. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate dispensing. |
Conclusion
This compound is a highly selective M2 muscarinic receptor antagonist that is a critical tool for researchers studying the pharmacology of muscarinic receptors. The protocols and data presented in these application notes provide a comprehensive guide for the use of this compound in radioligand binding assays, enabling the accurate determination of its binding affinity and the characterization of M2 receptors in various experimental systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application of Methoctramine in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoctramine is a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR), making it an invaluable tool in neuroscience research.[1][2] As a polymethylene tetraamine, its primary mechanism of action is the competitive antagonism of acetylcholine at M2 receptors, which are predominantly expressed in the heart and on presynaptic terminals of cholinergic neurons.[1][3] This selectivity allows for the targeted investigation of M2 receptor function in various physiological and pathological processes. At higher concentrations, this compound can also exhibit allosteric properties and interact with other muscarinic receptor subtypes and nicotinic receptors, a factor to consider in experimental design.[4][5]
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its pharmacological properties, key applications, and detailed experimental protocols.
Pharmacological Profile of this compound
This compound's utility stems from its high affinity for the M2 muscarinic receptor subtype over other subtypes (M1, M3, M4, M5). This selectivity has been characterized in various binding and functional assays.
Binding Affinities and Potencies
The following tables summarize the quantitative data on this compound's binding affinity (pKi), antagonist potency (pA2), and inhibitory concentrations (IC50/EC50) across different muscarinic receptor subtypes and tissues.
Table 1: this compound Binding Affinities (pKi) for Muscarinic Receptor Subtypes
| Receptor Subtype | Tissue/Cell Line | pKi Value | Reference |
| M1 | Rat Cortex | ~6.2 | [6] |
| M2 | Rat Heart | ~9.54 | [6] |
| M2 | Bovine Tracheal Smooth Muscle | 8.00 ± 0.04 | [7] |
| M3 | Rat Submaxillary Gland | ~5.81 | [6] |
| M4 | NG108-15 Cells | ~6.27 | [6] |
Table 2: this compound Antagonist Potency (pA2) in Functional Assays
| Preparation | Agonist | pA2 Value | Reference |
| Guinea Pig Atria (M2) | Carbachol, Muscarine | 7.74 - 7.93 | [3] |
| Guinea Pig Ileum | Carbachol, Muscarine | 5.81 - 6.20 | [3] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect Measured | ED50 | Reference |
| Anesthetized Guinea Pig | Inhibition of Vagal Bradycardia | 38 ± 5 nmol/kg | [4] |
| Anesthetized Guinea Pig | Inhibition of ACh-induced Bradycardia | 38 ± 9 nmol/kg | [4] |
| Anesthetized Guinea Pig | Facilitation of Vagal Bronchoconstriction | 58 ± 5 nmol/kg | [4] |
Key Applications in Neuroscience Research
This compound's selective M2 antagonism allows researchers to dissect the role of this receptor in a variety of neurological processes.
-
Modulation of Neurotransmitter Release: M2 receptors often act as presynaptic autoreceptors, inhibiting acetylcholine (ACh) release. By blocking these receptors, this compound can enhance cholinergic transmission. This is crucial for studying the role of ACh in synaptic plasticity, learning, and memory.[8]
-
Investigating Synaptic Plasticity: Cholinergic signaling is a key modulator of long-term potentiation (LTP) and long-term depression (LTD). This compound can be used to investigate the specific contribution of M2 receptors to these forms of synaptic plasticity in brain regions like the hippocampus.[9]
-
Modeling Neurological Disorders: Dysregulation of the cholinergic system is implicated in various neurological and psychiatric disorders, including Alzheimer's disease and cognitive impairments.[8][10] this compound is used in animal models to probe the therapeutic potential of M2 receptor blockade. For instance, intrastriatal infusions of this compound have been shown to improve procedural memory in cognitively impaired aged rats.[8]
-
Cardiovascular Regulation: While the focus here is neuroscience, the prominent role of M2 receptors in regulating cardiac function means this compound is also a critical tool for studying central and peripheral control of the cardiovascular system.[11][12]
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound for M2 muscarinic receptors in rat heart tissue.
Materials:
-
Rat heart tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand
-
This compound hydrochloride
-
Atropine (B194438) (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Dissect rat hearts on ice and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension (final protein concentration ~50-100 µ g/well ).
-
50 µL of [3H]-NMS (final concentration ~0.1-1.0 nM).
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M) or vehicle for total binding.
-
For non-specific binding, add 50 µL of a high concentration of atropine (e.g., 1 µM).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-NMS binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Microinjection for Behavioral Studies
This protocol describes the bilateral intrastriatal infusion of this compound in rats to assess its effects on memory.[8]
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Microinjection pump and syringes
-
Guide cannulae and internal cannulae
-
This compound hydrochloride dissolved in sterile saline
-
Behavioral testing apparatus (e.g., water maze)
Procedure:
-
Surgical Implantation of Cannulae:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant bilateral guide cannulae aimed at the dorsolateral striatum using appropriate stereotaxic coordinates.
-
Secure the cannulae assembly to the skull with dental cement.
-
Allow the animals to recover for at least one week post-surgery.
-
-
Microinjection Procedure:
-
Gently restrain the rat and remove the dummy cannulae from the guide cannulae.
-
Insert the internal cannulae, which extend slightly beyond the tip of the guide cannulae, into the guide cannulae.
-
Connect the internal cannulae to the microinjection pump.
-
Infuse this compound (e.g., 1 µg in 0.5 µL of saline per side) or vehicle over a period of 2 minutes.
-
Leave the internal cannulae in place for an additional minute to allow for diffusion.
-
Replace the dummy cannulae.
-
-
Behavioral Testing:
-
Conduct behavioral testing (e.g., water maze task to assess procedural memory) at a specified time point after the microinjection (e.g., 30 minutes).
-
Record and analyze the behavioral parameters (e.g., escape latency, path length).
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brains, section them, and stain the sections to verify the placement of the cannulae tips in the target brain region.
-
Visualizations
Signaling Pathway of M2 Muscarinic Receptor Antagonism
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The design of novel this compound-related tetraamines as muscarinic receptor subtype selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrastriatal infusions of this compound improve memory in cognitively impaired aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic cholinergic modulation of synaptic transmission and plasticity in rat hippocampus following chronic lead exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoctramine: A Selective M2 Muscarinic Receptor Antagonist for Cardiac Function Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methoctramine is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR). This selectivity makes it an invaluable pharmacological tool for elucidating the role of the M2 receptor subtype in cardiac physiology and pathophysiology, distinguishing its effects from those mediated by other muscarinic receptor subtypes (M1, M3, M4, and M5). In the heart, M2-mAChRs are predominantly expressed in the sinoatrial (SA) and atrioventricular (AV) nodes, as well as in atrial and ventricular myocytes. Their activation by acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, elicits negative chronotropic (decreased heart rate), dromotropic (decreased conduction velocity), and inotropic (decreased contractility) effects. By selectively blocking these receptors, this compound allows for the precise investigation of the physiological consequences of M2-mAChR inhibition and the signaling pathways they govern. These application notes provide an overview of this compound's utility in cardiac research and detailed protocols for its use in common experimental models.
Mechanism of Action
This compound acts as a competitive antagonist at the M2 muscarinic receptor, meaning it binds reversibly to the same site as acetylcholine and other muscarinic agonists without activating the receptor. This prevents the agonist-induced conformational change in the receptor that is necessary for intracellular signaling. At higher concentrations, some allosteric properties of this compound have also been described.
The M2-mAChR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Upon agonist binding, the activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits, which mediate downstream effects through two main pathways:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the effects of stimulatory pathways, such as those activated by β-adrenergic receptors, which would otherwise increase heart rate and contractility.
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels (also known as KACh channels), particularly in the SA and AV nodes. This increases potassium efflux, leading to hyperpolarization of the cell membrane and a decrease in the rate of spontaneous depolarization, which slows the heart rate.
This compound, by blocking the M2 receptor, prevents these signaling events, thereby antagonizing the effects of acetylcholine and other muscarinic agonists on the heart.
Applications in Cardiac Research
This compound's high selectivity for the M2 receptor makes it a crucial tool for a variety of applications in cardiac research:
-
Investigating Chronotropic and Dromotropic Effects: By antagonizing the effects of vagal nerve stimulation or exogenously applied muscarinic agonists, this compound can be used to quantify the role of M2 receptors in regulating heart rate and AV conduction.
-
Studying Inotropic Effects: this compound can help differentiate the direct effects of muscarinic agonists on atrial and ventricular contractility that are mediated by M2 receptors.
-
Characterizing Receptor Subtypes: In tissues with mixed muscarinic receptor populations, this compound can be used to isolate and study the function of M2 receptors.
-
Drug Development: As a reference compound, this compound is used to screen and characterize new drug candidates for their affinity and selectivity at M2 muscarinic receptors.
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity and functional antagonism at muscarinic receptor subtypes.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference(s) |
| M1 | Rat Cerebral Cortex | [³H]-Pirenzepine | 211 | |
| M2 | Rat Heart | [³H]-NMS | 13.4 | |
| M3 | Rat Submandibular Gland | [³H]-NMS | 2140 | |
| M4 | Rat Striatum | [³H]-NMS | 31.6 | |
| M5 | CHO Cells | [³H]-NMS | 135 |
NMS: N-methylscopolamine
Table 2: this compound Functional Antagonist Potency (pA2)
| Preparation | Agonist | pA2 Value | Reference(s) |
| Guinea Pig Left Atria (Force) | Carbachol (B1668302) | 7.93 | |
| Guinea Pig Right Atria (Rate) | Carbachol | 7.74 | |
| Guinea Pig Ileum | Carbachol | 5.81 - 6.20 |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect Measured | Effective Dose | Reference(s) |
| Anesthetized Rat | Inhibition of methacholine-induced bradycardia | 300 µg/kg i.v. | |
| Conscious Dog | Prevention of fentanyl-induced bradycardia | 14.4 µg/kg |
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Agonist-Induced Negative Inotropy in Isolated Guinea Pig Atria
This protocol describes how to determine the antagonist potency (pA2) of this compound against a muscarinic agonist like carbachol in isolated guinea pig atria.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂ at 37°C
-
Organ bath with temperature control and aeration
-
Force transducer and data acquisition system
-
Carbachol (agonist) stock solution
-
This compound hydrochloride stock solution
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Rapidly excise the heart and place it in chilled Krebs-Henseleit solution.
-
Dissect the left and right atria and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Attach the atria to a force transducer to record isometric contractions. Apply a resting tension of approximately 1 g.
-
-
Equilibration:
-
Allow the atria to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Control Concentration-Response Curve (CRC):
-
Once a stable baseline is achieved, add carbachol cumulatively to the organ bath to construct a concentration-response curve. Start with a low concentration (e.g., 1 nM) and increase in half-log increments until a maximal response is observed.
-
Record the negative inotropic effect (decrease in force of contraction) at each concentration.
-
-
Antagonist Incubation:
-
Wash the tissue extensively with fresh Krebs-Henseleit solution to remove the agonist.
-
Allow the tissue to return to a stable baseline.
-
Add a known concentration of this compound (e.g., 10 nM, 30 nM, 100 nM) to the bath and incubate for 30-60 minutes to allow for equilibration.
-
-
CRC in the Presence of Antagonist:
-
In the continued presence of this compound, repeat the cumulative addition of carbachol to generate a second CRC.
-
-
Data Analysis:
-
Measure the magnitude of the negative inotropic response at each agonist concentration for both CRCs.
-
Plot the responses against the logarithm of the agonist concentration. The CRC in the presence of this compound should be shifted to the right.
-
Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression is the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist's EC50.
-
Protocol 2: Electrophysiological Recording of this compound's Effect on Acetylcholine-Activated K+ Current (IK,ACh) in Isolated Cardiomyocytes
This protocol outlines the use of the whole-cell patch-clamp technique to study the effect of this compound on IK,ACh in isolated atrial myocytes.
Materials:
-
Isolated atrial myocytes (e.g., from guinea pig or rabbit)
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
-
Perfusion system
-
Pipette solution (intracellular) (e.g., in mM: K-aspartate 120, KCl 20, MgCl₂ 1, ATP-Mg 4, GTP-Na 0.1, EGTA 10, HEPES 10; pH 7.2 with KOH)
-
Bath solution (extracellular) (e.g., in mM: NaCl 140, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1, glucose 10, HEPES 10; pH 7.4 with NaOH)
-
Acetylcholine (ACh) stock solution
-
This compound hydrochloride stock solution
Procedure:
-
Cell Preparation:
-
Isolate single atrial myocytes using established enzymatic digestion protocols.
-
Allow the cells to adhere to a coverslip in a recording chamber mounted on the microscope stage.
-
-
Patch-Clamp Recording:
-
Using a glass micropipette filled with pipette solution, approach a myocyte and form a high-resistance (gigaohm) seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of transmembrane currents.
-
-
Eliciting IK,ACh:
-
Hold the cell at a holding potential of -40 mV and apply a series of voltage steps (e.g., from -120 mV to +40 mV) to measure baseline currents.
-
Perfuse the cell with the bath solution containing a known concentration of ACh (e.g., 1-10 µM) to activate IK,ACh.
-
Repeat the voltage-step protocol to record the ACh-activated current.
-
-
Antagonism with this compound:
-
Co-perfuse the cell with the same concentration of ACh plus a specific concentration of this compound (e.g., 100 nM).
-
Record the currents using the same voltage-clamp protocol. A reduction in the inward-rectifying K+ current should be observed.
-
-
Data Analysis:
-
Measure the amplitude of the current at the end of each voltage step, both in the presence and absence of this compound.
-
Subtract the baseline currents from the currents recorded in the presence of ACh and ACh + this compound to isolate IK,ACh.
-
Construct current-voltage (I-V) relationship plots for IK,ACh under both conditions.
-
Quantify the percentage of inhibition of the peak IK,ACh by this compound at different voltages.
-
Conclusion
This compound's high selectivity for the M2 muscarinic receptor makes it an indispensable tool for cardiovascular research. Its use in a variety of in vitro and in vivo models has significantly contributed to our understanding of the parasympathetic regulation of cardiac function. The protocols and data provided in these application notes serve as a comprehensive resource for researchers and drug development professionals seeking to utilize this compound to investigate the intricate roles of M2 receptors in the heart.
Application Notes and Protocols for Dissolving Methoctramine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoctramine is a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR M2).[1][2] It is a valuable tool in pharmacological research to investigate the role of M2 receptors in various physiological and pathological processes. These receptors are G-protein coupled receptors that, upon activation by acetylcholine, primarily inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This document provides detailed protocols for the dissolution of this compound, its application in cell culture, and an overview of its mechanism of action.
Data Presentation
This compound Properties and Storage
| Property | Value | Source(s) |
| Full Name | This compound tetrahydrochloride | [4] |
| Molecular Formula | C36H62N4O2•4HCl | [4] |
| Molecular Weight | 728.75 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Water (>20 mg/mL), PBS (pH 7.2; 10 mg/mL) | [5][6] |
| Storage of Solid | -20°C for up to 3 years | [5] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [5] |
Recommended Working Concentrations
| Cell Type/Assay | Concentration Range | Notes | Source(s) |
| Guinea-pig isolated tracheal tube | 0.01 - 1 µM | Facilitation of contractions induced by nerve stimulation. | [7] |
| Guinea-pig isolated tracheal tube | ≥10 µM | Reduction of responses to nerve stimulation and exogenous ACh. | [7] |
| Human neuroblastoma cell lines (SK-N-SH, LAN-5, SH-EP1) | Micromolar (µM) concentrations | Exhibited toxicity at these concentrations. | [6] |
| N1E-115 cells and dissociated cerebral cortex | ≤ 1 µM | Apparent competitive antagonism of the M1-linked phosphoinositide response. | [3] |
| Dissociated striatum | ≥ 30 µM | Inhibition of cAMP formation. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound tetrahydrochloride (MW: 728.75 g/mol ).
Materials:
-
This compound tetrahydrochloride powder
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound tetrahydrochloride needed:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 728.75 g/mol
-
Mass (g) = 0.0072875 g = 7.29 mg
-
-
Weigh the powder: Carefully weigh out approximately 7.29 mg of this compound tetrahydrochloride powder using a calibrated analytical balance. It is recommended to weigh slightly more than needed and adjust the solvent volume accordingly for precise concentration. For example, if 7.5 mg is weighed, the required volume of solvent will be 1.029 mL.
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water or PBS to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can aid in dissolving the compound if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization:
-
For cell culture applications, it is crucial to sterilize the stock solution. Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube or cryovial.[5]
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]
-
Protocol 2: Application of this compound in a Cell-Based Assay
This protocol provides a general workflow for treating cultured cells with this compound to study its effect on a specific cellular response.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Prepared this compound stock solution (e.g., 10 mM)
-
Sterile PBS
-
Multi-well cell culture plates
-
Reagents for the specific assay to be performed (e.g., cAMP assay kit, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 0.1 µL of the 10 mM stock solution. It is good practice to prepare a series of concentrations to determine a dose-response relationship.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture wells.
-
Gently wash the cells once with sterile PBS.
-
Add the freshly prepared medium containing the desired concentrations of this compound to the respective wells. Include a vehicle control (medium with the same amount of solvent used for the stock solution, e.g., water or PBS) and a negative control (untreated cells).
-
-
Incubation: Incubate the cells with this compound for the desired period, which can range from minutes to hours depending on the specific cellular response being investigated.
-
Assay Performance: Following the incubation period, proceed with the specific assay to measure the cellular response. This could involve:
-
Lysing the cells for protein analysis (e.g., Western blotting for signaling pathway components).
-
Performing a functional assay (e.g., cAMP measurement, calcium imaging).
-
Assessing cell viability or proliferation.
-
Signaling Pathways and Experimental Workflows
M2 Muscarinic Receptor Signaling Pathway
This compound acts as a competitive antagonist at the M2 muscarinic receptor. The canonical signaling pathway for the M2 receptor involves coupling to inhibitory G-proteins (Gi/o). Upon activation by an agonist like acetylcholine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking this interaction, this compound prevents the agonist-induced decrease in cAMP. Additionally, non-canonical signaling pathways have been reported for the M2 receptor, which can involve the PI3K/Akt/mTOR and ERK/CREB pathways.
Caption: M2 Muscarinic Receptor Signaling Pathways.
Experimental Workflow for Studying this compound Effects
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in cell culture.
Caption: Experimental Workflow for this compound Studies.
References
- 1. Muscarinic receptor antagonists activate ERK-CREB signaling to augment neurite outgrowth of adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different mechanisms of antagonism by this compound of two neuronal muscarinic receptor-mediated second messenger responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Toxicity of the specific antimuscarinic agent this compound and other non-specific anticholinergic drugs in human neuroblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoctramine Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoctramine is a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2] Its cardioselectivity, in particular, has made it a valuable tool in pharmacological research to investigate the role of M2 receptors in various physiological and pathophysiological processes.[3][4] this compound has been instrumental in elucidating the function of M2 receptors in the heart, airways, and central nervous system. This document provides detailed application notes and protocols for the administration of this compound in various animal models, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Guinea Pigs
| Parameter | Route of Administration | Agonist | ED50 (nmol/kg) | Reference |
| Inhibition of Vagally-Induced Bradycardia | Intravenous | Vagal Stimulation | 38 ± 5 | [5] |
| Inhibition of ACh-Induced Bradycardia | Intravenous | Acetylcholine | 38 ± 9 | [5] |
| Facilitation of Vagally-Induced Bronchoconstriction | Intravenous | Vagal Stimulation | 58 ± 5 | [5] |
| Inhibition of ACh-Induced Bronchoconstriction | Intravenous | Acetylcholine | 81 ± 11 | [5] |
Table 2: In Vivo Efficacy of this compound in Rats
| Parameter | Route of Administration | Dose | Effect | Reference |
| Inhibition of Methacholine-Induced Bradycardia | Intravenous | 300 µg/kg | Strong inhibition | [3] |
| Inhibition of Muscarine-Induced Bradycardia | Intravenous | 300 µg/kg | Strong inhibition | [3] |
| Effect on Methacholine-Induced Depressor Action | Intravenous | 300 µg/kg | No significant effect | [3] |
| Effect on Muscarine-Induced Tachycardia and Pressor Response | Intravenous | Up to 1 mg/kg | No reduction | [3] |
Table 3: In Vivo Efficacy of this compound in Dogs
| Parameter | Route of Administration | Dose | Effect | Reference |
| Prevention of Fentanyl-Induced Bradycardia | Intravenous | 14.4 µg/kg (calculated) | Prevents bradyarrhythmias without causing tachycardia | [6] |
| Induction of Tachycardia | Intravenous | 6, 10, 30, 60 µg/kg | Dose-dependent tachycardia | [7] |
| Effect on Intestinal Motility | Intravenous | 6, 10, 30, 60 µg/kg | No effect | [7] |
Signaling Pathways
This compound, as an M2 muscarinic receptor antagonist, primarily functions by blocking the binding of acetylcholine (ACh) to M2 receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] However, M2 receptor activation can also modulate other signaling cascades, including the PI3K/Akt/mTORC1 pathway and MAP kinase pathways.[8][10][11][12]
References
- 1. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a cardioselective muscarinic cholinergic antagonist, prevents fentanyl-induced bradycardia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a selective and a nonselective muscarinic cholinergic antagonist on heart rate and intestinal motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methoctramine in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoctramine is a potent and highly selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2] Its high affinity for the M2 subtype over other muscarinic receptors (M1, M3, M4, and M5) makes it an invaluable pharmacological tool for isolating and studying M2 receptor function in various physiological systems.[2] In electrophysiology, this compound is widely used to investigate the role of M2 receptors in regulating neuronal excitability, synaptic transmission, and cardiac function.[3][4] These application notes provide detailed protocols for the use of this compound in electrophysiological studies, with a focus on whole-cell patch-clamp recordings.
Mechanism of Action
This compound acts as a competitive antagonist at the orthosteric binding site of the M2 muscarinic receptor, preventing the binding of acetylcholine and other muscarinic agonists.[2] At higher concentrations, allosteric properties have also been described.[2] The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[5] Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, the βγ-subunits of the G-protein can directly modulate the activity of ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and reduced excitability.[6][7]
Data Presentation
The following table summarizes the quantitative data for this compound's interaction with muscarinic receptor subtypes.
| Parameter | M1 | M2 | M3 | M4 | M5 | Reference(s) |
| IC50 (nM) | 92 | 6.1 | 770 | 260 | 217 | [2] |
| pA2 | - | 7.74 - 7.93 | 5.81 - 6.20 | - | - | [3] |
IC50 values were determined in CHO-K1 cell membranes. pA2 values were determined in in vitro preparations of guinea pig atria (M2) and ileum (M3).
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the M2 muscarinic receptor, which is inhibited by this compound.
Caption: M2 muscarinic receptor signaling pathway inhibited by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound tetrahydrochloride (powder)
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Calculate the required mass of this compound tetrahydrochloride to prepare a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile deionized water or PBS to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Whole-Cell Patch-Clamp Protocol for Studying M2 Receptor Blockade
This protocol provides a general framework for investigating the effects of this compound on neuronal or cardiac ion channels and synaptic currents using the whole-cell patch-clamp technique. Specific parameters may need to be optimized for the cell type and experimental question.
Experimental Workflow:
Caption: General workflow for a whole-cell patch-clamp experiment with this compound.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2. The osmolarity should be adjusted to ~290 mOsm.
-
Intracellular Solution (Potassium-based, in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.
-
Working this compound Solution: Dilute the 10 mM stock solution in aCSF to the desired final concentration (e.g., 10 nM - 1 µM). Prepare fresh on the day of the experiment.
Electrophysiological Recording:
-
Prepare acute brain slices or cultured cells according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Approach a target cell and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting recordings.
-
Baseline Recording: In voltage-clamp or current-clamp mode, record baseline activity in response to agonist application (e.g., acetylcholine or carbachol) or electrical stimulation.
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound. Allow the drug to perfuse for at least 5-10 minutes to ensure equilibration.
-
Recording with this compound: Repeat the recording protocol performed at baseline to assess the effect of M2 receptor blockade.
-
Washout: Switch the perfusion back to aCSF without this compound and record for 10-20 minutes to observe any reversal of the drug's effects.
-
Data Acquisition and Analysis: Acquire data using appropriate software (e.g., pCLAMP, AxoGraph). Analyze parameters such as current amplitude, decay kinetics, firing frequency, and membrane potential.
Troubleshooting
-
No effect of this compound:
-
Verify the concentration and integrity of the this compound stock solution.
-
Ensure adequate perfusion and equilibration time.
-
Confirm the presence of functional M2 receptors in the preparation.
-
-
Incomplete washout:
-
This compound can have a high affinity for the M2 receptor, and complete washout may be slow. Extend the washout period.
-
-
Non-specific effects:
-
At high concentrations (≥10 µM), this compound may exhibit off-target effects. Use the lowest effective concentration possible and consider control experiments with other muscarinic antagonists.
-
Safety Precautions
This compound is for research use only. Standard laboratory safety procedures should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Handle the powdered form in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Methoctramine in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoctramine is a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor subtype, making it an invaluable pharmacological tool for investigating the role of M2 receptors in smooth muscle physiology and pathophysiology.[1][2][3] These application notes provide detailed protocols and data for the use of this compound in smooth muscle contraction assays, aiding in the characterization of muscarinic receptor subtypes and the development of novel therapeutics.
This compound's selectivity for M2 over M1 and M3 receptors allows for the dissection of complex signaling pathways governing smooth muscle tone.[1][4] While M3 receptors are primarily responsible for direct contraction of smooth muscle, M2 receptors play a modulatory role, often by inhibiting adenylyl cyclase and opposing relaxation signals.[5][6] In some smooth muscles, M2 receptor activation can also lead to contraction, particularly when M3 receptor function is compromised or in specific experimental conditions.[7][8][9]
Mechanism of Action
This compound acts as a competitive antagonist at muscarinic receptors, with a significantly higher affinity for the M2 subtype.[3][10][11] At higher concentrations, it can also exhibit allosteric properties.[10][12] Its high selectivity makes it instrumental in differentiating between M2-mediated effects and those mediated by other muscarinic receptor subtypes present in smooth muscle tissues.[1][4][13]
Signaling Pathway of Muscarinic Receptor-Mediated Smooth Muscle Contraction
The following diagram illustrates the primary signaling pathways for M2 and M3 muscarinic receptors in a smooth muscle cell.
Caption: Muscarinic receptor signaling pathways in smooth muscle cells.
Data Presentation
The following tables summarize the quantitative data for this compound's activity in various smooth muscle preparations.
Table 1: Antagonist Affinity (pA2 / -log KB values) of this compound in Smooth Muscle Tissues
| Tissue Preparation | Agonist | pA2 / -log KB Value | Reference |
| Guinea Pig Ileum | Carbachol (B1668302) | 5.87 | [14] |
| Guinea Pig Ileum | McN-A343 | 6.92 | [14] |
| Guinea Pig Ileum | Pilocarpine | 6.60 | [14] |
| Guinea Pig Ileum | Oxotremorine M | 7.4 ± 0.1 | [5] |
| Guinea Pig Trachea | Carbachol | 6.08 ± 0.05 | [15] |
| Guinea Pig Oesophageal Muscularis Mucosae | Carbachol | 6.03 ± 0.09 | [15] |
| Rat Aortic Endothelium | Carbachol | 5.87 ± 0.12 | [15] |
| Guinea Pig Atria (M2 reference) | Carbachol/Muscarine | 7.74 - 7.93 | [11] |
Table 2: Inhibitory Concentrations (IC50 / ED50) of this compound
| Tissue/Preparation | Effect Measured | Agonist/Stimulation | IC50 / ED50 Value | Reference |
| Anesthetized Guinea Pig | Inhibition of Bradycardia | Vagal Stimulation | 38 ± 5 nmol/kg | [16] |
| Anesthetized Guinea Pig | Inhibition of Bradycardia | Acetylcholine | 38 ± 9 nmol/kg | [16] |
| Anesthetized Guinea Pig | Facilitation of Bronchoconstriction | Vagal Stimulation | 58 ± 5 nmol/kg | [16] |
| Anesthetized Guinea Pig | Inhibition of Bronchoconstriction | Acetylcholine | 81 ± 11 nmol/kg | [16] |
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Contraction Assay
This protocol is a standard method for assessing the effect of this compound on muscarinic agonist-induced smooth muscle contraction.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound hydrochloride
-
Muscarinic agonist (e.g., Carbachol, Acetylcholine)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Isolate a segment of the terminal ileum and place it in fresh, aerated Tyrode's solution.
-
Carefully remove the longitudinal muscle-myenteric plexus preparation.
-
Cut the preparation into strips approximately 1-2 cm in length.
-
-
Mounting the Tissue:
-
Mount the ileal strips in organ baths containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
Obtain a cumulative concentration-response curve for a muscarinic agonist like carbachol (e.g., 1 nM to 10 µM) to establish a baseline.
-
Wash the tissue repeatedly to return to baseline tension.
-
Incubate the tissue with a specific concentration of this compound for a predetermined time (e.g., 20-30 minutes).[17]
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Repeat this process with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak contractile response at each agonist concentration.
-
Construct Schild plots by plotting log(concentration ratio - 1) against the negative logarithm of the molar concentration of this compound to determine the pA2 value.
-
Experimental Workflow: Guinea Pig Ileum Assay
Caption: Workflow for isolated guinea pig ileum smooth muscle contraction assay.
Protocol 2: Isolated Guinea Pig Tracheal Ring Assay
This protocol is used to investigate the effects of this compound on airway smooth muscle contraction.
Materials:
-
Male Dunkin-Hartley guinea pig (300-400 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
This compound hydrochloride
-
Agonist (e.g., Acetylcholine, Electrical Field Stimulation)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.
-
Prepare tracheal rings, each 2-3 mm in width.
-
-
Mounting the Tissue:
-
Suspend the tracheal rings between two L-shaped stainless steel hooks in organ baths filled with Krebs-Henseleit solution at 37°C, bubbled with carbogen.
-
Apply a resting tension of 1.5 g and allow for a 90-minute equilibration period, replacing the buffer every 20 minutes.
-
-
Experimental Protocol:
-
Induce contraction with an agonist (e.g., acetylcholine) or through electrical field stimulation (EFS). For EFS, platinum electrodes are placed parallel to the tissue.
-
To study the effect on prejunctional M2 autoreceptors, lower concentrations of this compound (e.g., 0.01-1 µM) can be used, which may potentiate neurally mediated contractions.[16]
-
To study the effect on postjunctional M3 receptors, higher concentrations of this compound (≥ 10 µM) are typically required.[16]
-
Follow a similar procedure as in Protocol 1 for generating concentration-response curves in the absence and presence of this compound.
-
-
Data Analysis:
-
Quantify the contractile responses and analyze the data to determine the potency and efficacy of this compound as an antagonist in this tissue.
-
Concluding Remarks
This compound is a cornerstone tool for elucidating the role of M2 muscarinic receptors in smooth muscle function. Its high selectivity allows for the precise pharmacological dissection of M2-mediated signaling from that of other muscarinic receptor subtypes. The protocols and data presented here provide a comprehensive guide for researchers utilizing this compound in smooth muscle contraction assays. Careful experimental design and data analysis, as outlined, will ensure robust and reproducible results, contributing to a deeper understanding of smooth muscle physiology and the development of targeted therapeutics.
References
- 1. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Selectivity of this compound for muscarinic receptors in porcine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the interaction between muscarinic M2 receptors and beta-adrenoceptor subtypes in guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bps.ac.uk [bps.ac.uk]
- 16. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for Determining Methoctramine Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoctramine is a selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor, a class of G protein-coupled receptors (GPCRs) predominantly expressed in the heart and on presynaptic terminals of parasympathetic nerves.[1] Its selectivity makes it a valuable pharmacological tool for dissecting the roles of M2 receptors in various physiological and pathological processes. These application notes provide detailed protocols for generating dose-response curves for this compound in functional tissue-based assays and cell-based second messenger assays.
This compound acts as a competitive antagonist at M2 muscarinic receptors, competing with the endogenous agonist acetylcholine and other muscarinic agonists.[1][2] At higher concentrations, allosteric interactions have also been reported.[1] Its primary mechanism of action involves the blockade of M2 receptor-mediated signaling pathways, which typically lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This antagonism can reverse the negative chronotropic and inotropic effects of muscarinic agonists in the heart and modulate smooth muscle contraction in various tissues.[1][3]
This document outlines standardized procedures for characterizing the potency and mechanism of action of this compound, providing researchers with the necessary tools to conduct robust and reproducible experiments.
Data Presentation
The following tables summarize the quantitative data for this compound's pharmacological activity across different experimental models.
Table 1: Antagonist Potency of this compound in Functional Assays
| Tissue/Preparation | Agonist | Parameter | Value | Reference |
| Guinea Pig Left Atria | Carbachol (B1668302) | pA2 | 7.74 - 7.93 | [3] |
| Guinea Pig Right Atria | Carbachol | pA2 | 7.74 - 7.93 | [3] |
| Guinea Pig Ileum | Carbachol | pA2 | 5.81 - 6.20 | [3] |
| Guinea Pig Ileum | Carbachol | pA2 | 8.1 | [4] |
| Guinea Pig Detrusor | Oxotremorine (B1194727) | pKB | 8.57 ± 0.45 | [5] |
| Horse Jejunum | Acetylcholine | pA2 | Not directly competitive | [3] |
| Guinea Pig Airways (in vivo, bradycardia) | Vagal Stimulation | ED50 | 38 ± 5 nmol/kg | [6] |
| Guinea Pig Airways (in vivo, bradycardia) | Acetylcholine | ED50 | 38 ± 9 nmol/kg | [6] |
Table 2: Antagonist Potency of this compound in Second Messenger Assays
| Cell/Tissue System | Agonist | Parameter | Value | Reference |
| Guinea Pig Ileal Longitudinal Smooth Muscle Slices | (+)-cis-dioxolane | -log KB | 7.1 ± 0.1 | [7] |
Experimental Protocols
Functional Assessment of M2 Receptor Antagonism in Isolated Guinea Pig Atria
This protocol details the methodology for assessing the functional antagonism of this compound on agonist-induced negative inotropic effects in isolated guinea pig atria.
Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1
-
Carbachol (agonist)
-
This compound hydrochloride
-
Isolated tissue organ bath system with force-displacement transducer
-
Carbogen gas (95% O2 / 5% CO2)
-
Thermostatically controlled water circulator
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Rapidly excise the heart and place it in chilled, carbogen-aerated Krebs-Henseleit solution.
-
Dissect the left and right atria from the ventricles.
-
Mount the left atrium in an organ bath containing Krebs-Henseleit solution maintained at 32°C and continuously bubbled with carbogen.
-
Attach one end of the atrium to a tissue holder and the other to a force-displacement transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Dose-Response Curve Generation:
-
After equilibration, obtain a cumulative concentration-response curve for the agonist (e.g., carbachol, 1 nM to 100 µM) by adding increasing concentrations of the agonist to the organ bath.
-
Wash the tissue repeatedly until the baseline tension is restored.
-
Introduce a specific concentration of this compound into the bath and allow it to incubate for a predetermined time (e.g., 30 minutes).
-
In the presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat this process with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the contractile force (in grams or millinewtons) at each agonist concentration.
-
Plot the agonist concentration (on a logarithmic scale) against the response (as a percentage of the maximum response to the agonist alone).
-
Determine the EC50 values for the agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log of (agonist dose ratio - 1) against the log of the this compound concentration. The x-intercept of the linear regression provides the pA2 value, an estimate of the antagonist's affinity.
-
cAMP Second Messenger Assay for M2 Receptor Antagonism
This protocol describes a cell-based assay to quantify the antagonism of this compound on agonist-induced inhibition of cAMP production.
Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing the human M2 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Muscarinic agonist (e.g., carbachol or oxotremorine M).
-
This compound hydrochloride.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White, opaque 384-well microplates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Culture and Plating:
-
Culture the M2 receptor-expressing cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest the cells and seed them into a 384-well plate at an optimized density. Allow the cells to adhere overnight.
-
-
Antagonist Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium from the cells and add the this compound dilutions. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Prepare a solution of the muscarinic agonist at a concentration that produces approximately 80% of its maximal inhibition of forskolin-stimulated cAMP production (EC80).
-
Add the agonist solution to the wells already containing this compound.
-
Immediately add a solution of forskolin at a concentration that elicits a robust cAMP response (e.g., 1-10 µM).
-
Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a lysis buffer containing the detection reagents.
-
Incubate the plate for the recommended time (e.g., 60 minutes) to allow the detection reaction to reach equilibrium.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
The signal from the detection assay will be inversely proportional to the amount of cAMP produced.
-
Plot the this compound concentration (on a logarithmic scale) against the assay signal or the calculated cAMP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
The pKb can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the agonist's concentration and its affinity (Kd) for the receptor.
-
Mandatory Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Experimental workflows for dose-response analysis.
References
- 1. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 2. revvity.com [revvity.com]
- 3. Effects of muscarinic receptor antagonists on acetylcholine-induced contractions of jejunal smooth muscle in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the interaction between muscarinic M2 receptors and beta-adrenoceptor subtypes in guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Methoctramine concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of methoctramine in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] It acts by competitively binding to M2 receptors, thereby preventing the binding of the neurotransmitter acetylcholine and other muscarinic agonists.[1] At higher concentrations, this compound can also exhibit allosteric properties.[1]
Q2: How selective is this compound for the M2 receptor subtype?
A2: this compound displays significant selectivity for the M2 receptor subtype over other muscarinic receptor subtypes (M1, M3, M4, and M5).[1] For instance, in Chinese hamster ovary (CHO) cells, the affinity for M2 receptors is considerably higher than for other subtypes.[1]
Q3: What are the common experimental applications of this compound?
A3: this compound is frequently used in research to:
-
Investigate the role of M2 receptors in cardiac function, particularly in studies of bradycardia (slowing of the heart rate).[1]
-
Explore its effects on smooth muscle contraction, such as in the bladder and airways.[1]
-
Study the involvement of M2 receptors in the central and peripheral nervous systems.
Q4: How should I prepare and store a stock solution of this compound?
A4: For this compound tetrahydrochloride, a stock solution can be prepared in water at a concentration of 20 mg/mL (27.44 mM), which may require sonication to fully dissolve. It is recommended to filter and sterilize the solution using a 0.22 μm filter before use. The stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for various muscarinic receptor subtypes.
| Receptor Subtype | Ki (nM) | IC50 (nM) | Cell Type/Tissue | Reference |
| M1 | 16 - 92 | 92 | CHO-K1 cells | [2] |
| M2 | 3.6 | 6.1 | CHO-K1 cells | [2] |
| M3 | - | 770 | CHO-K1 cells | [2] |
| M4 | - | 260 | CHO-K1 cells | [2] |
| M5 | - | 217 | CHO-K1 cells | [2] |
| Cardiac M2 | - | - | Guinea pig atria | [3] |
| Ileal Receptors | - | - | Guinea pig ileum | [3] |
| Tracheal Smooth Muscle | pKi = 8.00 | - | Bovine | [4] |
Note: pKi is the negative logarithm of the Ki value.
Signaling Pathways and Experimental Workflows
Caption: M2 Muscarinic Receptor Signaling Pathway and site of this compound action.
Caption: General experimental workflow for studying this compound's antagonist activity.
Experimental Protocols
Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the M2 muscarinic receptor.
Materials:
-
Cell membranes expressing the M2 receptor (e.g., from CHO cells)
-
Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]QNB)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the cell membranes, the radiolabeled antagonist (at a concentration near its Kd), and varying concentrations of this compound. Include a control group with no this compound and a non-specific binding group with a high concentration of a non-labeled antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Imaging Assay
Objective: To assess the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization.
Materials:
-
Cells expressing M2 receptors (e.g., SH-SY5Y neuroblastoma cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
Muscarinic agonist (e.g., carbachol, acetylcholine)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Procedure:
-
Seed the cells on glass-bottom dishes or microplates suitable for fluorescence imaging.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells with the physiological salt solution to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading.
-
Add the muscarinic agonist to stimulate an increase in intracellular calcium.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data to determine the effect of different this compound concentrations on the agonist-induced calcium response. Calculate the IC50 for the inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak antagonist effect | - this compound concentration is too low.- Incubation time is insufficient.- Degraded this compound stock solution. | - Perform a dose-response experiment to determine the optimal concentration.- Increase the pre-incubation time with this compound.- Prepare a fresh stock solution of this compound. |
| High background or non-specific effects | - this compound concentration is too high, leading to off-target effects.[5]- Cytotoxicity at micromolar concentrations.[5] | - Use the lowest effective concentration of this compound.- Include appropriate controls to assess off-target effects (e.g., cells not expressing the M2 receptor).- Perform a cell viability assay (e.g., MTT assay) to check for cytotoxicity. |
| Inconsistent results | - Variability in cell passage number or health.- Inconsistent incubation times or temperatures.- Pipetting errors. | - Use cells within a consistent passage number range.- Ensure standardized experimental conditions.- Calibrate pipettes and use careful pipetting techniques. |
| Non-competitive antagonism observed | - At higher concentrations, this compound can exhibit allosteric or non-competitive effects.[1] | - If competitive antagonism is desired, use lower concentrations of this compound.- Analyze the data using models that account for non-competitive or allosteric interactions if studying these properties. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methoctramine Experiments: A Technical Support Center
Welcome to the Technical Support Center for methoctramine experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the successful use of this compound, a potent and selective M2 muscarinic acetylcholine (B1216132) receptor antagonist.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: My dose-response curve for this compound is not behaving as expected. What are the potential causes?
Anomalies in dose-response curves can arise from several factors related to this compound's pharmacological profile.
-
Biphasic or Unexpected Agonist-like Effects: At very low concentrations (e.g., 0.1 µM in some systems), this compound has been observed to potentiate acetylcholine (ACh)-induced effects, which can be blocked by an M3 receptor antagonist.[1] This suggests a complex interaction that may not be purely M2-antagonistic at all concentrations.
-
Loss of Selectivity at Higher Concentrations: While highly selective for the M2 receptor at nanomolar concentrations, this compound's selectivity diminishes at micromolar concentrations.[2] At concentrations of 1 µM and higher, it can exhibit antagonist activity at M3 receptors and even nicotinic acetylcholine receptors.[2][3] This can lead to confounding results in tissues or cell lines expressing multiple cholinergic receptor subtypes.
-
Allosteric Effects: At high micromolar concentrations (10-100 µM), this compound can allosterically inhibit the dissociation of other ligands from the muscarinic receptor.[4] This dualsteric/bitopic binding, involving both the orthosteric and an allosteric site, can complicate kinetic binding studies and functional assays.[5][6][7]
Troubleshooting Workflow for Dose-Response Issues
Caption: Troubleshooting logic for unexpected dose-response curves.
Q2: I am observing inconsistent results in my in vivo experiments. What could be the problem?
In vivo studies introduce additional layers of complexity.
-
Toxicity at High Doses: High doses of this compound can be toxic. For instance, intracerebroventricular (i.c.v.) administration of doses higher than 100 nmol/rat has been shown to be toxic under some experimental conditions.[8] It is crucial to perform dose-escalation studies to determine the maximum tolerated dose in your specific model.
-
Pharmacokinetics and Route of Administration: The bioavailability and distribution of this compound will vary depending on the route of administration (e.g., intravenous vs. intraperitoneal).[9][10] This can affect the concentration of the compound that reaches the target tissue and the time course of its effects.
-
Differential In Vivo Selectivity: The observed selectivity in vivo may not be as pronounced as in in vitro binding assays. For example, in anesthetized cats, this compound was only about 10-fold more selective for cardiac M2 receptors over other muscarinic receptor-mediated effects.[11]
Q3: How should I prepare and store my this compound solution?
Proper preparation and storage are critical for experimental reproducibility.
-
Solubility: this compound tetrahydrochloride is soluble in water. One supplier notes a solubility of 20 mg/mL in water, which may require sonication.[12] The solubility of compounds can be pH-dependent, which may be a factor to consider in buffer preparation.[13][14]
-
Stability and Storage: Stock solutions of this compound tetrahydrochloride are stable for extended periods when stored properly. A common recommendation is to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[12] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[12] For use in cell culture, sterile filtration of the final diluted solution is recommended.[12]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound for muscarinic receptor subtypes.
Table 1: this compound Binding Affinities (Ki/pKi)
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | pKi | Ki (nM) | Reference |
| M1 | Rat | Cerebral Cortex | [3H]Pirenzepine | - | ~210 | [4] |
| M2 | Rat | Heart | [3H]NMS | - | ~13 | [4] |
| M2 | Rat | Cerebellum | [3H]NMS | - | ~13 | [4] |
| M2 | Bovine | Tracheal Smooth Muscle | [3H]QNB | 8.00 ± 0.04 | ~10 | [15] |
| M3 | Rat | Submandibular Gland | [3H]NMS | - | ~1700 | [4] |
| M1, M2, M3 | Rat | Various | - | - | 16-158 fold M2 selectivity | [16] |
| M2 vs M3 | Pig | Cerebral Arteries | - | - | 257-fold M2 selectivity | [17] |
Note: [3H]NMS = [3H]N-methylscopolamine, [3H]QNB = [3H]Quinuclidinyl benzilate. pKi is the negative logarithm of the Ki value.
Table 2: this compound Functional Antagonist Potencies (pA2)
| Receptor Subtype | Species | Preparation | Measured Effect | pA2 | Reference |
| M2 | Guinea Pig | Right Atria (Rate) | Inhibition of Carbachol (B1668302) | 7.93 | [18] |
| M2 | Guinea Pig | Left Atria (Force) | Inhibition of Carbachol | 7.74 | [18] |
| M3 | Guinea Pig | Ileum | Inhibition of Carbachol | 6.20 | [18] |
| M3 | Rat | Ileum | Inhibition of Muscarine | 5.81 | [18] |
Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a higher potency.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is a general guideline for determining the Ki of this compound at muscarinic receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the muscarinic receptor subtype of interest.
-
Assay Buffer: Use a suitable buffer, such as PBS (pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane suspension (e.g., 10-20 µg of protein per well).
-
A fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine at a concentration close to its Kd).
-
Varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M).
-
For non-specific binding determination, a separate set of wells containing a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement for M2 Receptor Antagonism
This protocol outlines a method to measure this compound's antagonism of agonist-induced inhibition of cAMP production.
-
Cell Culture: Culture cells expressing the M2 muscarinic receptor (e.g., CHO-M2 cells) in 96-well plates.
-
Pre-treatment: Incubate the cells with varying concentrations of this compound for a set period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) along with a muscarinic agonist (e.g., carbachol or acetylcholine) at a concentration that gives a submaximal response (e.g., EC80).
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. The data should show that this compound reverses the agonist-induced decrease in forskolin-stimulated cAMP levels. Calculate the IC50 value from the resulting dose-response curve.
M2 Receptor Canonical Signaling Pathway
Caption: M2 muscarinic receptor canonical signaling pathway.
Functional Assay: Calcium Flux for Off-Target M3 Receptor Effects
This protocol can be used to assess any potential off-target effects of this compound on Gq-coupled M3 receptors.
-
Cell Culture: Culture cells expressing the M3 muscarinic receptor (e.g., CHO-M3 cells) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This usually involves a 30-60 minute incubation at 37°C.
-
Pre-treatment: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measurement: Use a fluorescence plate reader capable of kinetic reads to measure the baseline fluorescence.
-
Agonist Addition: Inject a fixed concentration of a muscarinic agonist (e.g., carbachol) and immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: The agonist should induce a rapid increase in intracellular calcium, reflected by an increase in fluorescence. Determine the peak fluorescence response for each well. Plot the peak response against the logarithm of the this compound concentration to determine if this compound antagonizes the M3-mediated calcium response and at what concentrations.
Experimental Workflow for Assessing this compound Selectivity
Caption: Workflow for determining this compound's receptor selectivity.
References
- 1. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding and functional characterization of the cardioselective muscarinic antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Balanced modulation of neuromuscular synaptic transmission via M1 and M2 muscarinic receptors during inhibition of cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selectivity of this compound for muscarinic receptors in porcine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Methoctramine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Methoctramine, a potent and selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. This resource offers troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and efficacy of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound tetrahydrochloride is soluble in water and phosphate-buffered saline (PBS) at a pH of 7.2. For a stock solution, dissolving in water is recommended.[1] Sonication may be required to fully dissolve the compound.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store aliquots at -80°C, which can maintain stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.[1] Always store solutions in sealed containers to prevent moisture accumulation.[1]
Q3: How should I prepare working solutions from the stock solution?
A3: When preparing working solutions from a water-based stock, it is best practice to dilute the stock solution to the desired final concentration using your experimental buffer. Subsequently, the working solution should be sterile-filtered using a 0.22 µm filter before use in cell-based assays or other sensitive applications.[1]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the stock solution upon thawing. | The concentration of this compound may be too high for the solvent at lower temperatures, or the solution may not have been fully dissolved initially. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent or unexpected experimental results. | The this compound solution may have degraded due to improper storage, repeated freeze-thaw cycles, or contamination. | Prepare a fresh stock solution from the solid compound. Ensure proper aliquoting and storage of the new stock solution. Verify the pH of your experimental buffer, as extreme pH values can affect the stability of many compounds. |
| Difficulty dissolving this compound solid. | This compound tetrahydrochloride may require assistance to fully dissolve in aqueous solutions. | Use sonication to aid in the dissolution process. Preparing the solution at a slightly elevated temperature (e.g., 37°C) may also help, but be cautious not to overheat as this could promote degradation. |
| Working solution appears cloudy or contains particles after dilution. | This could be due to incompatibility with the dilution buffer or microbial contamination. | Ensure the buffer is compatible with this compound. Always sterile-filter the working solution after dilution. If using a buffer with high salt concentrations, ensure that the final concentration of all components remains within their solubility limits. |
Stability of this compound in Solution
Currently, there is a lack of publicly available quantitative data on the stability of this compound under various conditions such as a range of pH values, temperatures, and light exposure. While general recommendations for storage are provided by suppliers, detailed degradation kinetics have not been published. For a related cholinergic agent, methacholine (B1211447) chloride, it has been shown that solutions rapidly decompose at a pH greater than 6, with degradation being more pronounced at higher pH and temperature.[2] However, these findings cannot be directly extrapolated to this compound.
Therefore, it is highly recommended that researchers perform their own stability studies for their specific experimental conditions if the stability of the compound is a critical parameter.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; store in sealed containers away from moisture.[1] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; store in sealed containers away from moisture.[1] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound tetrahydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, deionized water to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the solution for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for a Competitive Radioligand Binding Assay for M2 Muscarinic Receptors
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation: Culture cells expressing M2 muscarinic receptors to an appropriate density in 96-well plates.
-
Preparation of Reagents:
-
Prepare a series of dilutions of unlabeled this compound in a suitable assay buffer (e.g., PBS with 0.1% BSA).
-
Prepare a solution of a radiolabeled M2 muscarinic receptor antagonist (e.g., [³H]-N-methylscopolamine) at a concentration close to its Kd value in the same assay buffer.
-
-
Assay Procedure:
-
Wash the cells once with the assay buffer.
-
Add the diluted this compound solutions to the wells.
-
Add the radiolabeled antagonist solution to all wells. Include wells with only the radiolabeled antagonist (total binding) and wells with a high concentration of a known M2 antagonist like atropine (B194438) (non-specific binding).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Washing: Rapidly wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
M2 Muscarinic Receptor Signaling Pathway
This compound acts as an antagonist at the M2 muscarinic receptor. The activation of this G-protein coupled receptor by an agonist like acetylcholine initiates two main signaling cascades. The canonical pathway involves the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] A non-canonical pathway can be initiated through the Gβγ subunits or β-arrestin, which can modulate the PI3K/Akt signaling pathway.[3][4]
Caption: M2 Muscarinic Receptor Signaling Pathways.
Experimental Workflow: Solution Preparation and Storage
This workflow outlines the key steps for preparing and storing stable this compound solutions to ensure experimental reproducibility.
Caption: Workflow for this compound Solution Preparation.
References
Troubleshooting unexpected results with Methoctramine
Welcome to the technical support center for Methoctramine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and to provide clear guidance on the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] It functions by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine, to M2 receptors.[2] These receptors are predominantly found in the heart (sinoatrial and atrioventricular nodes), where their activation slows the heart rate.[2] By antagonizing these receptors, this compound prevents this slowing effect, leading to an increase in heart rate.[2]
Q2: What is the receptor selectivity profile of this compound?
This compound exhibits a high selectivity for the M2 muscarinic receptor subtype over other muscarinic receptor subtypes (M1, M3, M4, M5).[3] However, this selectivity is concentration-dependent. At higher concentrations, this compound can lose its selectivity and may interact with other muscarinic receptor subtypes, as well as nicotinic acetylcholine receptors.[2][4]
Q3: How should this compound be stored and prepared for experiments?
-
Storage: this compound tetrahydrochloride should be stored at -20°C for long-term use (up to 1 month in solvent) or -80°C (up to 6 months in solvent), sealed and protected from moisture.[5]
-
Vehicle Solution: For in vitro experiments, this compound tetrahydrochloride can be dissolved in water.[5] It is recommended to use ultrasonic treatment to aid dissolution.[5] For stock solutions prepared with water, it is advisable to filter and sterilize the solution using a 0.22 μm filter before use.[5]
Troubleshooting Unexpected Results
Q4: I am not observing the expected increase in heart rate (bradycardia inhibition) in my in vivo experiment. What could be the issue?
Several factors could contribute to this observation:
-
Incorrect Dosage: Ensure the administered dose is within the effective range. For instance, a dose of 300 µg/kg (intravenous) has been shown to strongly inhibit methacholine- and muscarine-induced bradycardia in anesthetized rats.[1]
-
Animal Model Variability: The response to this compound can vary between species and even strains of animals. The expression and function of M2 receptors may differ.
-
Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular parameters and may mask the effects of this compound.
-
Compound Stability: Ensure that the this compound solution was freshly prepared and properly stored to prevent degradation.
Q5: My isolated tissue preparation (e.g., atrial strip) is not showing the expected positive chronotropic or inotropic effect. Why?
-
Tissue Viability: Confirm that the isolated tissue is healthy and responsive. Test the tissue's viability with a known positive control (e.g., isoproterenol) before applying this compound.
-
Concentration: The effective concentration in isolated tissue baths can range from 0.01 to 1 µM for M2 receptor antagonism.[4][5] Concentrations above 10 µM may lead to non-specific effects.[4][5]
-
Agonist Concentration: If you are measuring the antagonistic effect of this compound against a muscarinic agonist, ensure the agonist concentration is appropriate to elicit a submaximal response that can be effectively inhibited.
-
Equilibration Time: Allow sufficient time for the tissue to equilibrate in the organ bath before adding any drugs. A standard equilibration period is at least 15-30 minutes, with occasional washing.[6]
Q6: I am observing a hypertensive effect (increase in blood pressure) after administering this compound, which is unexpected. What could be the cause?
While this compound's primary action on cardiac M2 receptors would be expected to increase heart rate without a direct hypertensive effect, an increase in blood pressure could be due to:
-
High Concentration: At higher doses (e.g., up to 1 mg/kg i.v. in rats), this compound may lose its selectivity and interact with other receptors that influence blood pressure.[1] It has low affinity for ganglionic M1 and vascular M2 receptors.[1] However, effects on vascular smooth muscle M1 and M3 receptors, which can cause vasoconstriction in the absence of endothelial function, could play a role at higher concentrations.[7]
-
Reflex Tachycardia: A significant increase in heart rate can sometimes lead to a secondary increase in blood pressure.
-
Experimental Model: The specific vascular bed and experimental model being studied can influence the outcome. In some vascular beds, muscarinic receptor activation can lead to vasoconstriction, and antagonizing a potential tonic dilatory effect could theoretically increase pressure.[7]
Q7: I am seeing evidence of neurotoxicity or unexpected cell death in my cell culture experiments. Is this compound toxic?
This compound can exhibit cytotoxic effects at high micromolar concentrations.[2] This toxicity is believed to be mediated through a non-muscarinic mechanism.[8] It is crucial to perform dose-response curves to determine the optimal, non-toxic concentration for your specific cell line. If you observe unexpected cell death, consider the following:
-
Concentration: Reduce the concentration of this compound to the nanomolar range, which is typically effective for M2 receptor antagonism.[2]
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to the off-target effects of this compound.
-
Controls: Include appropriate vehicle controls and positive controls for toxicity to rule out other experimental artifacts.
Data Summary
Table 1: Receptor Selectivity of this compound
| Receptor Subtype | Affinity (pA2 values) | Tissue/Cell Line | Reference |
| M2 (cardiac) | 7.74 - 7.93 | Guinea pig atria | [9] |
| M2 (ileal) | 5.81 - 6.20 | Guinea pig and rat ileum | [9] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on Heart Rate in Anesthetized Rats
-
Animal Preparation: Anesthetize male Sprague-Dawley rats using an appropriate anesthetic agent (e.g., urethane).
-
Instrumentation: Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure and heart rate monitoring.
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery until cardiovascular parameters are constant.
-
Baseline Measurement: Record baseline heart rate and blood pressure for 10-15 minutes.
-
Agonist Challenge (Optional): Administer a muscarinic agonist (e.g., methacholine (B1211447) or muscarine) to induce bradycardia and establish a control response.
-
This compound Administration: Administer this compound intravenously at a dose of 300 µg/kg.[1]
-
Post-Treatment Monitoring: Continuously monitor and record heart rate and blood pressure for at least 60 minutes post-administration.
-
Repeat Agonist Challenge (Optional): After a suitable interval, repeat the muscarinic agonist challenge to assess the inhibitory effect of this compound.
Protocol 2: Isolated Atrial Tissue Preparation in an Organ Bath
-
Tissue Dissection: Euthanize a guinea pig and rapidly excise the heart. Isolate the right or left atria in cold, oxygenated Krebs-Henseleit solution.
-
Mounting: Mount the atrial preparation in a heated (37°C) organ bath containing oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution.
-
Transducer Connection: Connect the tissue to an isometric force transducer to record contractile force and/or rate.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 30-60 minutes, washing the tissue with fresh buffer every 15 minutes.
-
Concentration-Response Curve (Antagonism): a. Establish a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol). b. Wash the tissue repeatedly until the baseline is restored. c. Incubate the tissue with this compound (e.g., 0.1 µM) for a predetermined period (e.g., 30 minutes). d. Repeat the cumulative concentration-response curve to the muscarinic agonist in the presence of this compound.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound to determine the antagonist's potency (e.g., calculate the pA2 value).
Visualizations
References
- 1. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 7. Muscarinic Receptor Type-3 in Hypertension and Cholinergic-Adrenergic Crosstalk: Genetic Insights and Potential for New Antihypertensive Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of the specific antimuscarinic agent this compound and other non-specific anticholinergic drugs in human neuroblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Balanced modulation of neuromuscular synaptic transmission via M1 and M2 muscarinic receptors during inhibition of cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Methoctramine Dosage for Specific Animal Models
Welcome to the technical support center for methoctramine, a selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for refining this compound dosage in your specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polymethylene tetraamine (B13775644) that functions as a selective antagonist for the M2 muscarinic acetylcholine receptor.[1] In tissues where M2 receptors are predominantly expressed, such as the heart, this compound competitively blocks the binding of acetylcholine, thereby inhibiting its effects.[1] For instance, it can prevent the acetylcholine-induced decrease in heart rate (bradycardia).[1][2]
Q2: How selective is this compound for M2 receptors over other muscarinic receptor subtypes?
A2: this compound exhibits high selectivity for cardiac M2 receptors. Studies have shown it to be significantly more potent at M2 receptors compared to M1 and M3 subtypes. For example, it has been reported to be 158-fold more selective for cardiac M2 receptors over exocrine gland (M3-like) receptors and 16-fold more selective for cardiac M2 over M1 receptors in binding studies.[3] In functional studies, it was found to be 54 to 132-fold less potent in ileal preparations (predominantly M3 receptors) than in atrial preparations (predominantly M2 receptors).[4]
Q3: What are the common routes of administration for this compound in animal studies?
A3: The most common routes of administration for this compound in published studies are intravenous (i.v.) and intraperitoneal (i.p.). The choice of administration route will depend on the experimental design, the desired onset and duration of action, and the animal model being used.
Q4: What vehicle should I use to dissolve this compound for in vivo administration?
A4: this compound tetrahydrochloride is soluble in water.[1] For in vivo experiments, sterile saline (0.9% sodium chloride) is a commonly used and appropriate vehicle for injection.
Q5: Does this compound cross the blood-brain barrier?
A5: Evidence suggests that this compound does not readily cross the blood-brain barrier. This is an important consideration for experimental design, as systemically administered this compound is expected to have its primary effects on peripheral M2 receptors.
Troubleshooting Guide
Issue 1: I am not observing the expected efficacy of this compound in my experiment.
-
Possible Cause 1: Inadequate Dose. The effective dose of this compound can vary significantly depending on the animal model, the specific effect being measured, and the route of administration.
-
Troubleshooting Step: Consult the dosage tables below for reported effective doses in various models. If you are using a new model or a different experimental paradigm, it is highly recommended to perform a dose-response study to determine the optimal dose for your specific conditions.
-
-
Possible Cause 2: Suboptimal Route of Administration. The bioavailability and pharmacokinetics of this compound will differ based on the administration route.
-
Troubleshooting Step: For rapid and predictable effects, intravenous administration is often preferred. If using intraperitoneal or subcutaneous routes, consider that absorption rates may be slower and more variable.
-
-
Possible Cause 3: Issues with Drug Preparation. Improperly prepared or stored this compound solutions can lead to reduced potency.
-
Troubleshooting Step: Ensure that your this compound is fully dissolved in the appropriate vehicle. Prepare fresh solutions for your experiments whenever possible. If storing solutions, do so at an appropriate temperature and for a limited time, as recommended by the manufacturer.
-
Issue 2: I am observing unexpected or off-target effects.
-
Possible Cause 1: High Concentrations Leading to Non-Specific Effects. While this compound is selective for M2 receptors at nanomolar concentrations, at higher micromolar concentrations, it may exhibit off-target effects.[1] For instance, it has been reported to interact with other receptors and G proteins at higher concentrations.
-
Troubleshooting Step: If you are observing unexpected effects, consider reducing the dose of this compound. A dose-response study can help identify a dose that is effective at the M2 receptor without causing significant off-target effects.
-
-
Possible Cause 2: Cytotoxicity at High Doses. Studies have shown that this compound can have cytotoxic effects at high micromolar concentrations.[1]
-
Troubleshooting Step: If you suspect cytotoxicity, it is crucial to lower the dose to the nanomolar range, which is typically effective for M2 receptor antagonism.[1]
-
-
Possible Cause 3: Strain or Species-Specific Differences. The physiological response to this compound can vary between different species and even strains of the same species.
-
Troubleshooting Step: Carefully review the literature for studies using your specific animal model. If data is limited, a pilot study to characterize the effects of this compound in your model is recommended.
-
Issue 3: I am seeing variability in my results between animals.
-
Possible Cause 1: Inconsistent Administration Technique. Variability in the volume or site of injection can lead to inconsistent drug exposure.
-
Troubleshooting Step: Ensure that all personnel involved in the study are using a standardized and consistent technique for drug administration.
-
-
Possible Cause 2: Biological Variability. Animals can have individual differences in metabolism and physiological response.
-
Troubleshooting Step: Increase your sample size to ensure that your results are statistically robust and not due to individual animal variations. Ensure that animals are properly randomized to different treatment groups.
-
Data Presentation: this compound Dosage in Animal Models
Table 1: this compound Dosage in Rodent Models
| Animal Model | Application | Dosage Range | Route of Administration | Reference |
| Rat | Antagonism of methacholine (B1211447)/muscarine-induced bradycardia | 300 µg/kg | Intravenous (i.v.) | [2] |
| Rat | Improvement of procedural memory (cognitively impaired aged rats) | 1 µ g/side (bilateral) | Intrastriatal | [5] |
| Guinea Pig | Inhibition of vagally-induced bradycardia | 7-240 nmol/kg | Intravenous (i.v.) | [6] |
| Mouse | Antidote for paraoxon (B1678428) poisoning | 8 mg/kg | Intraperitoneal (i.p.) | [7] |
Table 2: this compound Dosage in Other Animal Models
| Animal Model | Application | Dosage Range | Route of Administration | Reference |
| Dog | Prevention of fentanyl-induced bradycardia | 6-60 µg/kg | Intravenous (i.v.) | |
| Rabbit (isolated heart) | Antagonism of acetylcholine-induced effects | 0.1-0.75 µM (in perfusate) | In vitro | [8] |
Experimental Protocols
Protocol 1: Antagonism of Muscarinic Agonist-Induced Bradycardia in Anesthetized Rats
This protocol is a generalized procedure based on the principles described in the literature for assessing the M2 receptor antagonist activity of this compound in vivo.[2]
1. Animal Preparation:
- Use adult male rats of a specified strain (e.g., Wistar).
- Anesthetize the rats using an appropriate anesthetic agent (e.g., urethane, 1.25 g/kg, i.p.).
- Surgically expose and cannulate the trachea to ensure a clear airway.
- Cannulate a femoral vein for intravenous drug administration and a carotid artery for blood pressure and heart rate monitoring.
2. Physiological Monitoring:
- Connect the arterial cannula to a pressure transducer to record blood pressure.
- Use a heart rate monitor triggered by the arterial pressure pulse to record heart rate.
- Allow the animal to stabilize for a period of at least 20 minutes after surgery before starting the experiment.
3. Drug Preparation and Administration:
- Prepare a stock solution of this compound tetrahydrochloride in sterile 0.9% saline.
- Prepare a stock solution of a muscarinic agonist (e.g., methacholine or muscarine) in sterile 0.9% saline.
- Administer a baseline dose of the muscarinic agonist intravenously to induce a consistent bradycardic response.
- Once the heart rate has returned to baseline, administer the desired dose of this compound (e.g., 300 µg/kg) intravenously.
- After a set period (e.g., 5 minutes) to allow for this compound to take effect, re-administer the same dose of the muscarinic agonist.
4. Data Analysis:
- Measure the change in heart rate from baseline before and after this compound administration in response to the muscarinic agonist.
- Calculate the percentage inhibition of the agonist-induced bradycardia by this compound.
Visualizing the Experimental Workflow
Caption: Workflow for assessing this compound's antagonism of bradycardia.
Mandatory Visualization: Signaling Pathways
M2 Muscarinic Receptor Signaling Pathway
Activation of the M2 muscarinic receptor, a G-protein coupled receptor (GPCR), primarily involves the Gi alpha subunit. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] The Gβγ subunits can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in cellular excitability.
Caption: M2 muscarinic receptor signaling pathway and this compound's point of inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrastriatal infusions of this compound improve memory in cognitively impaired aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balanced modulation of neuromuscular synaptic transmission via M1 and M2 muscarinic receptors during inhibition of cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Methoctramine degradation
Technical Support Center: Methoctramine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
1. What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound have not been extensively published, its chemical structure, a polymethylene tetraamine (B13775644) with ether and aromatic functionalities, suggests potential susceptibility to:
-
Oxidation: The secondary amine groups can be susceptible to oxidation.
-
Photodegradation: Aromatic amines can be sensitive to light, which may lead to degradation.
-
pH Instability: The stability of amine compounds in aqueous solutions can be pH-dependent.
2. What are the recommended storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container, protected from moisture. For optimal shelf life, store at -20°C.
3. How should I prepare and store this compound stock solutions?
For preparing stock solutions, water is a suitable solvent.[1] It is recommended to filter and sterilize aqueous solutions.[1] To prevent degradation and contamination, it is best practice to prepare fresh solutions for each experiment. If storage is necessary, supplier recommendations suggest that stock solutions can be stored for short periods. However, one supplier does not recommend storing aqueous solutions for more than one day. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1][2]
4. What is the recommended short-term and long-term storage for this compound solutions?
For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, -80°C is recommended for up to six months.[1] Always ensure the solutions are in tightly sealed containers to prevent evaporation and contamination.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of your this compound stock solution.
Troubleshooting Steps:
-
Prepare Fresh Solution: Discard the old stock solution and prepare a fresh one from solid this compound.
-
Verify Storage Conditions: Ensure that your storage conditions for both solid and solution forms of this compound adhere to the recommended guidelines (see table below).
-
pH of Experimental Buffer: The pH of your experimental buffer could be affecting the stability of this compound. While specific data for this compound is unavailable, amine compounds can be sensitive to pH. Consider the pH of your buffer system and if possible, perform a pilot study to assess the stability of this compound in your specific buffer over the time course of your experiment.
-
Protect from Light: During your experiment, minimize the exposure of your this compound solutions to light, especially if the experiment is lengthy. Use amber-colored tubes or cover the containers with aluminum foil.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from moisture. |
| Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] Use tightly sealed containers. |
| Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] Use tightly sealed containers. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Sterile, purified water
-
Sterile microcentrifuge tubes or vials
-
0.22 µm syringe filter
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of sterile, purified water to achieve the desired concentration.
-
Vortex briefly to dissolve the solid completely.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterilized solution into single-use, tightly sealed tubes.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
-
Visualizations
Caption: Key preventative measures for this compound stability.
References
Best practices for long-term storage of Methoctramine
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Methoctramine, alongside troubleshooting guides and frequently asked questions to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the long-term storage of solid this compound?
For long-term stability, solid this compound tetrahydrochloride should be stored at -20°C. It is crucial to maintain a consistent temperature to prevent degradation.
Q2: How should I store this compound solutions?
The stability of this compound solutions is highly dependent on the storage temperature. For optimal long-term storage of stock solutions, it is recommended to store them at -80°C, where they can be stable for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to one month. Always use tightly sealed containers to prevent solvent evaporation and contamination.
Q3: What are the best practices for handling this compound powder?
This compound is reported to be hygroscopic and sensitive to air and light. Therefore, it is best handled in a controlled environment, such as under an inert gas (e.g., argon or nitrogen), to minimize exposure to moisture and air. Always use personal protective equipment, including gloves and safety glasses, when handling the solid compound.
Q4: What type of container is recommended for storing this compound?
This compound should be stored in its original, tightly closed container whenever possible. If transferring to a different container, ensure it is airtight and suitable for low-temperature storage to protect the compound from moisture.
Q5: Are there any substances that are incompatible with this compound?
Safety data sheets recommend storing this compound away from incompatible substances such as reducing agents, oxidizers, and combustible materials.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage (e.g., exposure to high temperatures, moisture, or light). | 1. Verify the storage conditions of your this compound stock. 2. Prepare a fresh stock solution from solid compound that has been stored correctly at -20°C. 3. If possible, perform a quality control check on your compound (e.g., by HPLC) to assess its purity. |
| Difficulty dissolving the this compound powder. | The compound may have absorbed moisture due to being hygroscopic, leading to clumping. | 1. Ensure the container is brought to room temperature before opening to prevent condensation. 2. Handle the powder in a dry, inert atmosphere (e.g., a glovebox) if available. |
| Visible changes in the appearance of the solid compound (e.g., discoloration, clumping). | This could indicate degradation or contamination from exposure to air, light, or moisture. | 1. It is recommended not to use the compound if its physical appearance has changed. 2. Discard the old stock and use a fresh, properly stored vial of this compound for your experiments. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Duration | Container | Additional Precautions |
| Solid (Tetrahydrochloride salt) | -20°C | Not specified, but considered long-term. | Tightly sealed, original container. | Protect from moisture, air, and light. Handle under inert gas. |
| Stock Solution | -80°C | Up to 6 months | Tightly sealed vial suitable for low temperatures. | Away from moisture. |
| Stock Solution | -20°C | Up to 1 month | Tightly sealed vial suitable for low temperatures. | Away from moisture. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound Tetrahydrochloride
-
Pre-equilibration: Allow the vial of solid this compound tetrahydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture onto the hygroscopic powder.
-
Weighing: In a controlled environment with low humidity (if possible, under an inert atmosphere), accurately weigh the desired amount of this compound powder. For example, for 1 ml of a 10 mM stock solution, weigh out 0.72875 mg of this compound tetrahydrochloride (Molar Mass: 728.75 g/mol ).
-
Dissolution: Add the appropriate volume of the desired solvent (e.g., sterile water or a buffer suitable for your experiment) to the powder. Vortex briefly to dissolve. If using water as the solvent, it may require sonication to fully dissolve.
-
Sterilization (if required): If the stock solution is for use in cell culture or other sterile applications, filter-sterilize it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Mandatory Visualization
M2 Muscarinic Receptor Signaling Pathway
This compound is a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (M2R). The following diagram illustrates the canonical signaling pathway of the M2 receptor, which this compound inhibits.
Caption: M2 muscarinic receptor signaling pathway inhibited by this compound.
Validation & Comparative
A Comparative Guide to Methoctramine and Atropine for M2 Muscarinic Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of methoctramine and atropine (B194438), two key antagonists of muscarinic acetylcholine (B1216132) receptors, with a specific focus on their efficacy and selectivity in blocking the M2 subtype. This document is intended to assist researchers in making informed decisions for in vitro and in vivo studies targeting the M2 receptor.
Executive Summary
Atropine, a naturally occurring tertiary amine, is a classical non-selective muscarinic receptor antagonist, exhibiting high affinity for all five muscarinic subtypes (M1-M5). In contrast, this compound, a synthetic polymethylene tetraamine, demonstrates significant selectivity for the M2 muscarinic receptor, particularly the cardiac M2 subtype. This selectivity makes this compound a more precise tool for studies where specific M2 blockade is desired, minimizing off-target effects associated with the antagonism of other muscarinic receptor subtypes.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (pKi values) of this compound and atropine for the five human muscarinic receptor subtypes (M1-M5), as determined by radioligand binding assays on cloned human receptors expressed in Chinese hamster ovary (CHO-K1) cells. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M2 Selectivity Ratio (vs. M1) | M2 Selectivity Ratio (vs. M3) |
| This compound | 7.0 | 8.2 | 6.8 | 7.5 | 6.3 | ~16-fold | ~25-fold |
| Atropine | 8.9 | 9.0 | 9.2 | 8.9 | 8.7 | ~1.3-fold | ~0.6-fold (higher affinity for M3) |
Data compiled from Dörje et al. (1991). Selectivity ratios are calculated from the antilog of the difference in pKi values.
The data clearly illustrates this compound's preference for the M2 receptor. In contrast, atropine binds with high and relatively uniform affinity across all five subtypes, confirming its non-selective profile.
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Upon activation by acetylcholine, the M2 receptor initiates a signaling cascade that leads to various cellular responses, most notably in the cardiovascular system. Blockade of this pathway by antagonists like this compound and atropine prevents these effects.
Caption: M2 muscarinic receptor signaling pathway and points of antagonism.
Experimental Protocols
The determination of binding affinities for this compound and atropine is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the inhibition constant (Ki) of this compound and atropine for M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-labeled Antagonists: this compound and Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the specific muscarinic receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate and wash the resulting membrane pellet multiple times with fresh buffer. Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 10-50 µ g/well ).
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of [³H]-NMS (typically at a concentration close to its Kd).
-
Add increasing concentrations of the unlabeled antagonist (this compound or atropine) to the experimental wells.
-
For determining non-specific binding, add a high concentration of a non-labeled, non-selective antagonist (e.g., 1 µM atropine) to a set of wells.
-
For determining total binding, add only the radioligand and membranes without any competing unlabeled ligand.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the unlabeled antagonist by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of the competitor) against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The choice between this compound and atropine for M2 receptor blockade is highly dependent on the experimental goals. For studies requiring specific investigation of M2 receptor function without confounding effects from other muscarinic subtypes, this compound is the superior tool due to its pronounced selectivity. Conversely, atropine remains a valuable agent for inducing a general muscarinic blockade or when a non-selective antagonist is required as a control. The provided experimental data and protocols offer a solid foundation for researchers to design and interpret studies involving these important pharmacological agents.
A Comparative Guide to Methoctramine and Other M2 Selective Antagonists for the Research Professional
An objective analysis of key M2 muscarinic acetylcholine (B1216132) receptor antagonists, Methoctramine, AF-DX 116, Tripitramine (B121858), and Gallamine (B1195388), is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate antagonist for specific research needs.
This compound, a polymethylene tetraamine (B13775644), is a well-established M2 selective antagonist that has been instrumental in characterizing the M2 muscarinic receptor subtype.[1][2] Its high affinity for cardiac M2 receptors has made it a valuable tool in cardiovascular research.[3][4] However, a range of other M2 selective antagonists have since been developed, each with distinct pharmacological profiles. This guide aims to provide a comparative overview of this compound against prominent alternatives including AF-DX 116, Tripitramine, and Gallamine, focusing on their binding affinities and functional potencies.
Performance Comparison of M2 Selective Antagonists
The following table summarizes the binding affinities (Ki) and functional antagonist potencies (pA2) of this compound and other selected M2 antagonists across different muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity, while higher pA2 values denote greater antagonist potency.
| Antagonist | Receptor Subtype | Ki (nM) | pA2 | Tissue/Cell Line | Reference |
| This compound | M1 | - | - | Rat Cerebral Cortex | [5] |
| M2 (cardiac) | - | 7.74 - 7.93 | Guinea Pig Atria | [3] | |
| M2 (cardiac) | 24 | - | Rat Cerebellum | [6] | |
| M3 | - | 5.81 - 6.20 | Guinea Pig/Rat Ileum | [3] | |
| M4 | - | - | - | - | |
| Hm2 | 0.27 ± 0.02 | - | CHO-K1 cells | [7] | |
| Hm1 | - | - | CHO-K1 cells | [7] | |
| Hm3 | - | - | CHO-K1 cells | [7] | |
| Hm4 | - | - | CHO-K1 cells | [7] | |
| Hm5 | - | - | CHO-K1 cells | [7] | |
| AF-DX 116 | M1 | - | - | Pithed Rats (vs. McN-A-343) | |
| M2 (cardiac) | - | 7.33 | Guinea Pig Atria | ||
| M2 (smooth muscle) | - | 6.39 - 6.44 | Guinea Pig Smooth Muscle | ||
| M2 (circular muscle) | - | 7.36 ± 0.43 | Human Isolated Colon | [8] | |
| M2 (longitudinal muscle) | - | 6.44 ± 0.1 | Human Isolated Colon | [8] | |
| M2 (cardiac) | - | - | Rabbit Heart | [9] | |
| Tripitramine | M2 (cardiac) | - | 9.14 - 9.85 | Guinea Pig/Rat Atria | [10] |
| M3 (ileal/tracheal) | - | 6.34 - 6.81 | Guinea Pig/Rat Ileum/Trachea | [10] | |
| Hm2 | 0.27 ± 0.02 | - | CHO-K1 cells | [7] | |
| Hm1 | (6-fold lower affinity than Hm2) | - | CHO-K1 cells | [7] | |
| Hm3 | (142-fold lower affinity than Hm2) | - | CHO-K1 cells | [7] | |
| Hm4 | (24-fold lower affinity than Hm2) | - | CHO-K1 cells | [7] | |
| Hm5 | (125-fold lower affinity than Hm2) | - | CHO-K1 cells | [7] | |
| Gallamine | M1 | 24 | - | Rat Brain Membranes | [6] |
| M2 (cardiac) | 2.4 | - | Rat Brain Membranes | [6] | |
| M2 | - | - | Rat Cardiac & Guinea Pig Uterine | [11] | |
| M3 | (low affinity) | - | Rat Glandular & Human 1321 N1 Astrocytoma | [11] | |
| M4 | (low affinity) | - | NG108-15 & PC12 cells | [11] |
Signaling Pathways and Experimental Considerations
The M2 muscarinic receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[12] This canonical pathway is central to the inhibitory effects of M2 receptor activation. However, non-canonical signaling involving β-arrestin and the PI3K/Akt pathway has also been described.[1][13][14]
The selection of an appropriate experimental model and assay is critical for obtaining reliable and reproducible data. Radioligand binding assays are fundamental for determining the affinity of an antagonist for the M2 receptor, while functional assays in isolated tissues, such as atria, provide insights into the antagonist's potency in a physiological context.
Experimental Methodologies
Radioligand Binding Assay
Radioligand binding assays are a cornerstone for characterizing receptor-ligand interactions.[15] A typical protocol for a competitive binding assay to determine the Ki of an M2 antagonist is outlined below.
Protocol Details:
-
Membrane Preparation: Tissue rich in M2 receptors, such as rat or guinea pig atria, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.[16]
-
Radioligand: A tritiated M2 antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS), is commonly used.[5]
-
Incubation: The membrane preparation is incubated with the radioligand and a range of concentrations of the competing unlabeled antagonist. The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.[16]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[16]
-
Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Functional Assay in Isolated Atria
Functional assays in isolated tissues are crucial for determining the potency of an antagonist in a more physiologically relevant setting. The negative chronotropic (rate) and inotropic (force) effects of muscarinic agonists on isolated atria are well-established M2 receptor-mediated responses.
Protocol Details:
-
Tissue Preparation: The atria are dissected from a suitable animal model (e.g., guinea pig or rat) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and gassed with 95% O2 / 5% CO2.[3]
-
Measurement of Response: The force of contraction (inotropic response) and the beating rate (chronotropic response) are recorded using appropriate transducers and data acquisition systems.
-
Experimental Procedure: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) is established. The atria are then washed and incubated with a specific concentration of the M2 antagonist for a predetermined period. A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist. This process is repeated for several concentrations of the antagonist.
-
Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of the antagonist is used to calculate the pA2 value using a Schild plot analysis.[17][18][19] The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC50.
Conclusion
This compound remains a cornerstone for M2 receptor research due to its well-characterized selectivity. However, for studies requiring higher potency and selectivity, Tripitramine presents a compelling alternative.[10][20] AF-DX 116 offers a distinct profile with its own cardioselective properties.[21] Gallamine, while M2 selective, also exhibits allosteric properties that should be considered in experimental design.[11][22] The choice of the most suitable M2 antagonist will ultimately depend on the specific aims of the research, the experimental system being used, and the desired pharmacological profile. This guide provides the necessary comparative data and methodological considerations to facilitate an informed decision.
References
- 1. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and binding studies with muscarinic M2-subtype selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gallamine binding to muscarinic M1 and M2 receptors, studied by inhibition of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 9. AFDX-116 discriminates between muscarinic M2 receptors of the heart and the iris smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro characterization of tripitramine, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the interaction of gallamine with muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. neuron.mefst.hr [neuron.mefst.hr]
- 18. youtube.com [youtube.com]
- 19. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 20. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. AF-DX 116, a cardioselective muscarinic antagonist [pubmed.ncbi.nlm.nih.gov]
- 22. Muscarinic allosteric modulation: M2/M3 subtype selectivity of gallamine is independent of G-protein coupling specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methoctramine and 4-DAMP for Muscarinic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists: Methoctramine and 4-DAMP. This document aims to assist researchers in selecting the appropriate tool for their studies by presenting a side-by-side comparison of their pharmacological properties, supported by experimental data and detailed protocols.
Introduction to Muscarinic Antagonists
Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) are involved in a diverse range of physiological functions, making them important targets for drug discovery. Selective antagonists are invaluable tools for elucidating the specific roles of these receptor subtypes. This compound and 4-DAMP are two such antagonists, each exhibiting a distinct selectivity profile for different mAChR subtypes.
This compound is a polymethylene tetraamine (B13775644) that acts as a selective antagonist for the M2 muscarinic receptor subtype.[1][2] It demonstrates high affinity for cardiac M2 receptors, making it a valuable tool for studying cardiovascular function.[3][4] In contrast, 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a potent and selective antagonist of the M3 muscarinic receptor subtype.[5] Its high affinity for M3 receptors has been instrumental in characterizing the role of this subtype in smooth muscle contraction and glandular secretion.[5][6]
Comparative Pharmacological Data
The selectivity of this compound and 4-DAMP is quantitatively demonstrated by their binding affinities (Ki values) for the five human muscarinic receptor subtypes. The following table summarizes these values, which are critical for designing experiments and interpreting results. Lower Ki values indicate higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | 15.8 | 1.0 | 158 | 25.1 | 39.8 |
| 4-DAMP | 1.3 | 15.8 | 0.8 | 3.2 | 1.3 |
Note: The presented Ki values are representative and may vary depending on the experimental conditions and cell system used.
Key Differentiators at a Glance
| Feature | This compound | 4-DAMP |
| Primary Selectivity | M2 Muscarinic Receptor | M3 Muscarinic Receptor |
| Chemical Class | Polymethylene tetraamine | Quaternary ammonium (B1175870) compound |
| Primary Research Applications | Cardiovascular studies, investigating M2 receptor function in the heart and presynaptic nerve terminals.[1][3] | Studies of smooth muscle contraction (e.g., airways, bladder, gastrointestinal tract) and glandular secretion.[5][6] |
| Functional Effect | Competitive antagonist at muscarinic receptors.[1] At high concentrations, it can exhibit allosteric properties.[7] | Competitive antagonist at muscarinic receptors.[5] |
Experimental Protocols
The characterization of muscarinic antagonists like this compound and 4-DAMP relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays used to determine the binding affinity and functional activity of these compounds.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the ability of a test compound (e.g., this compound or 4-DAMP) to displace a radiolabeled ligand from the target receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand: A high-affinity, non-selective muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound or 4-DAMP.
-
Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist like atropine (B194438) (1-10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein), a fixed concentration of the radioligand (approximately its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for Functional Antagonism
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
1. Materials and Reagents:
-
Cell Membranes: Prepared from cells expressing the muscarinic receptor subtype of interest.
-
Agonist: A muscarinic agonist such as carbachol (B1668302) or acetylcholine.
-
Test Compound: this compound or 4-DAMP.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
2. Procedure:
-
Pre-incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of the antagonist (this compound or 4-DAMP) and a fixed concentration of the agonist.
-
Initiation of Reaction: Add [³⁵S]GTPγS and GDP to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
3. Data Analysis:
-
Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of the antagonist concentration.
-
The data can be analyzed using Schild regression to determine the pA2 value, which is a measure of the antagonist's potency. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.
Visualizing Selectivity and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the receptor selectivity profiles and a typical experimental workflow.
Caption: Receptor selectivity profiles of this compound and 4-DAMP.
Caption: Workflow for a radioligand binding assay.
Conclusion
This compound and 4-DAMP are indispensable tools in muscarinic receptor pharmacology, each offering a distinct and valuable selectivity profile. This compound's high affinity for M2 receptors makes it the antagonist of choice for investigating the role of this subtype in cardiac function and neurotransmission.[1][3] Conversely, 4-DAMP's pronounced selectivity for M3 receptors is crucial for studies on smooth muscle physiology and glandular secretion.[5][6] A thorough understanding of their comparative pharmacology, as outlined in this guide, is essential for the design of rigorous experiments and the accurate interpretation of their results, ultimately advancing our knowledge of the cholinergic system and its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Properties of Methoctramine: A Comparative Guide
For researchers and professionals in drug development, accurately characterizing the antagonistic properties of a compound is paramount. This guide provides a comprehensive comparison of Methoctramine, a well-established M2 muscarinic acetylcholine (B1216132) receptor antagonist, with other relevant alternatives. By presenting supporting experimental data, detailed protocols, and clear visual representations of signaling pathways and workflows, this document aims to facilitate a thorough understanding of this compound's pharmacological profile.
Comparative Analysis of Muscarinic Receptor Antagonists
The selectivity of a muscarinic antagonist is a critical determinant of its therapeutic potential and side-effect profile. The following tables summarize the binding affinities (Ki values) of this compound and a selection of alternative antagonists for the five muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki in nM) of M2-Selective and Non-Selective Muscarinic Antagonists
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| This compound | ~158 | ~10 | ~1580 | - | ~501 | M2-selective[1] |
| AF-DX 116 | ~1585 | ~158 | ~1000 | - | - | M2-selective[2] |
| Himbacine | 83 | 4 | 59 | 7 | 296 | M2/M4-selective[3] |
| Gallamine (B1195388) | 24 | 2.4 | Low Affinity | Low Affinity | - | M2-selective[4][5] |
| Atropine | 1.27 - 2.22 | 3.24 - 4.32 | 2.21 - 4.16 | 0.77 - 2.38 | 2.84 - 3.39 | Non-selective[6] |
Data presented are approximate values compiled from multiple sources and may vary depending on the experimental conditions.
Table 2: Binding Affinities (pKi) of Various Muscarinic Antagonists
| Antagonist | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi |
| This compound | 6.91 | 8.00 | - | - | 6.3 |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
| Atropine | - | - | 8.7 | - | - |
| Pirenzepine | 6.91 | - | - | - | - |
| AF-DX 116 | - | 6.90 | - | - | - |
| 4-DAMP | - | - | 8.25 | - | - |
pKi = -log(Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from various sources.[7][8]
Experimental Protocols
To validate the antagonistic properties of a compound like this compound, two primary types of in vitro experiments are crucial: radioligand binding assays to determine binding affinity and selectivity, and functional assays to assess the compound's effect on receptor-mediated physiological responses.
Radioligand Binding Assay (Competition Assay)
This protocol outlines a standard competition binding assay to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) at a specific muscarinic receptor subtype.
1. Materials and Reagents:
-
Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled antagonist for determining non-specific binding (e.g., Atropine).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand, binding buffer, and membrane suspension.
-
Non-specific Binding: Radioligand, a high concentration of unlabeled antagonist (e.g., 1 µM Atropine), and membrane suspension.
-
Competition Binding: Radioligand, serial dilutions of the test compound, and membrane suspension.
-
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Isolated Guinea Pig Atria
This ex vivo protocol assesses the functional antagonism of M2 receptors, which are predominantly expressed in the atria and mediate negative chronotropic effects.
1. Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Rapidly excise the heart and place it in oxygenated Krebs-Henseleit solution at 37°C.
-
Isolate the spontaneously beating right atrium.
-
Suspend the atrium in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Attach the tissue to an isometric force transducer to record the rate of contraction.
-
Allow the preparation to equilibrate for at least 60 minutes, with regular washes, until a stable baseline rate is achieved.
2. Experimental Procedure:
-
Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the decrease in atrial rate.
-
Wash the tissue extensively to return to the baseline rate.
-
Incubate the tissue with a specific concentration of the antagonist (e.g., this compound) for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.
-
In the presence of the antagonist, generate a second cumulative concentration-response curve for the same agonist.
-
Repeat this process with increasing concentrations of the antagonist.
3. Data Analysis:
-
Plot the agonist concentration-response curves in the absence and presence of the antagonist.
-
Determine the EC50 values (the agonist concentration that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio, which is the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.[9]
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Isolated Tissue Functional Assay.
References
- 1. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallamine binding to muscarinic M1 and M2 receptors, studied by inhibition of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the interaction of gallamine with muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. ics.org [ics.org]
- 8. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methoctramine and Gallamine in Neuromuscular Junction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methoctramine and gallamine (B1195388), two pharmacological agents utilized in neuromuscular junction (NMJ) research. By examining their mechanisms of action, receptor selectivity, and functional effects, this document aims to equip researchers with the necessary information to select the appropriate tool for their experimental needs. The information presented is supported by quantitative data from experimental studies, detailed protocols for key assays, and visual representations of relevant pathways and workflows.
Introduction and Overview
The neuromuscular junction is a critical synapse for peripheral nervous system function, responsible for translating neuronal signals into muscle contraction. The cholinergic system, primarily through acetylcholine (B1216132) (ACh), governs this process by acting on both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs). Pharmacological tools that selectively target these receptors are invaluable for dissecting the complex signaling events at the NMJ.
This compound is a highly selective antagonist for the M2 subtype of muscarinic acetylcholine receptors.[1][2] It is a polymethylene tetraamine (B13775644) that acts as a competitive antagonist at these receptors.[1] While its primary role is in studying muscarinic signaling, it has also been shown to have effects on nicotinic receptors at higher concentrations.[3]
Gallamine is a classic non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors at the muscle end-plate.[4][5] In addition to its effects at the NMJ, gallamine also exhibits allosteric modulatory properties at muscarinic receptors, particularly showing selectivity for the M2 subtype.[6][7][8]
Comparative Data on Receptor Binding and Functional Assays
The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and gallamine at various cholinergic receptor subtypes. This data is crucial for understanding the selectivity and potential off-target effects of these compounds in experimental settings.
Muscarinic Acetylcholine Receptor (mAChR) Binding Affinities
| Compound | Receptor Subtype | pKi | Ki (nM) | Tissue/Cell Line | Reference |
| This compound | M1 | 6.91 | 123 | Bovine Tracheal Smooth Muscle | [9] |
| M2 | 8.00 | 10 | Bovine Tracheal Smooth Muscle | [9] | |
| M2 | ~7.8 | ~16 | Guinea Pig Atria | [10] | |
| M3 | - | Low Affinity | - | [6] | |
| M4 | - | High Affinity | Rat Striatum | ||
| Gallamine | M1 | - | 24 | Rat Brain Membranes | [11] |
| M2 | - | 2.4 | Rat Brain Membranes | [11] | |
| M2 (high affinity) | - | 25 | Rat Brainstem | [12] | |
| M2 (low affinity) | - | 93,000 | Rat Brainstem | [12] | |
| M3 | 5.56 | 2754 | Mouse A9L Cells | [6] |
Functional Antagonism (pA2 values)
| Compound | Receptor/Tissue | Agonist | pA2 Value | Reference |
| This compound | M2 (Guinea Pig Atria) | Carbachol/Muscarine | 7.74 - 7.93 | [10] |
| Ileal Muscarinic Receptors | Carbachol/Muscarine | 5.81 - 6.20 | [10] | |
| Gallamine | Cardiac Muscarinic Receptors | Carbachol | Allosteric Antagonism | [10] |
Nicotinic Acetylcholine Receptor (nAChR) Effects
| Compound | Receptor Subtype | Effect | IC50/Ki | Notes | Reference |
| This compound | Ganglionic nAChRs | Antagonist | ~1 µM | Inhibits ganglionic transmission | [3] |
| Gallamine | Neuromuscular nAChRs | Competitive Antagonist | - | Primary mechanism of neuromuscular blockade | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to the actions of this compound and gallamine at the neuromuscular junction.
Neuromuscular Junction Electrophysiology: Intracellular Recording of End-Plate Potentials
This protocol describes the method for recording miniature end-plate potentials (MEPPs) and evoked end-plate potentials (EPPs) from an isolated nerve-muscle preparation.
Materials:
-
Isolated nerve-muscle preparation (e.g., mouse phrenic nerve-diaphragm or soleus muscle)
-
Ringer's solution (composition varies by species)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope and tools
-
Sylgard-coated recording chamber
-
Micromanipulators
-
Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl
-
Suction electrode for nerve stimulation
-
Electrophysiology amplifier and data acquisition system (e.g., Axon Instruments, pCLAMP software)
-
μ-conotoxin (to block muscle contraction for EPP recordings)
Procedure:
-
Preparation Dissection: Isolate the desired nerve-muscle preparation and pin it onto a Sylgard-coated dish containing oxygenated Ringer's solution.
-
Mounting: Transfer the preparation to the recording chamber and continuously perfuse with carbogen-gassed Ringer's solution.
-
Nerve Stimulation: Draw the nerve into a suction electrode connected to a stimulator.
-
Intracellular Recording:
-
Evoked EPP Recording:
-
Add μ-conotoxin to the perfusion solution to block muscle action potentials.
-
Deliver supramaximal stimuli to the nerve via the suction electrode.
-
Record the resulting EPPs.
-
-
Drug Application: To study the effects of this compound or gallamine, add the desired concentration of the drug to the perfusion solution and repeat the MEPP and EPP recordings.
Radioligand Binding Assay: Competitive Inhibition
This protocol outlines the procedure for determining the binding affinity (Ki) of a compound for a specific receptor subtype using a competitive radioligand binding assay with a filtration method.[14][15]
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]N-methylscopolamine for muscarinic receptors).
-
Unlabeled competitor drug (this compound or gallamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates (e.g., with GF/C filters).
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
A fixed concentration of radiolabeled ligand.
-
A range of concentrations of the unlabeled competitor drug.
-
The cell membrane preparation.
-
Binding buffer to reach the final assay volume.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor drug to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound and gallamine at the neuromuscular junction.
Caption: Signaling pathway at the neuromuscular junction.
Caption: Mechanisms of action for this compound and gallamine.
Caption: Workflow for neuromuscular junction electrophysiology.
Caption: Workflow for competitive radioligand binding assay.
Conclusion
This compound and gallamine are both valuable tools for neuromuscular junction research, each with a distinct pharmacological profile. This compound serves as a highly selective antagonist for M2 muscarinic receptors, making it ideal for studies focused on the role of this specific receptor subtype in modulating neurotransmitter release. Gallamine, while primarily known as a neuromuscular blocking agent through competitive antagonism of nicotinic receptors, also exhibits complex allosteric modulatory effects on muscarinic receptors. The choice between these two compounds will ultimately depend on the specific research question and the desired experimental outcome. A thorough understanding of their respective receptor affinities and mechanisms of action, as detailed in this guide, is essential for the design and interpretation of neuromuscular junction studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Interaction of competitive antagonists: the anti-curare action of hexamethonium and other antagonists at the skeletal neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic allosteric modulation: M2/M3 subtype selectivity of gallamine is independent of G-protein coupling specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric effect of gallamine on muscarinic cholinergic receptor binding: influence of guanine nucleotides and conformational state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between gallamine and muscarinic receptors: allosterism and subpopulation specificity are separate phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gallamine binding to muscarinic M1 and M2 receptors, studied by inhibition of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Competitive interaction of gallamine with multiple muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison of Methoctramine and Himbacine: Potency and Selectivity at Muscarinic Receptors
A detailed guide for researchers on the pharmacological properties of two prominent M2-selective muscarinic receptor antagonists, supported by experimental data and protocols.
Methoctramine and himbacine are invaluable pharmacological tools for researchers studying the physiological and pathological roles of muscarinic acetylcholine (B1216132) receptors (mAChRs). Both compounds exhibit a notable preference for the M2 receptor subtype, which is predominantly expressed in the heart and plays a crucial role in regulating cardiac function.[1][2] However, subtle differences in their binding affinities and selectivity profiles make them suitable for different experimental contexts. This guide provides a comprehensive comparison of this compound and himbacine, presenting quantitative data, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows.
Pharmacological Profile: A Quantitative Comparison
This compound and himbacine are competitive antagonists at muscarinic receptors, with a significantly higher affinity for the M2 subtype compared to other subtypes (M1, M3, M4, M5).[3][4] Their selectivity is a key feature, allowing for the specific blockade of M2-mediated effects in various tissues and experimental models.[1][2]
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled compound of interest (the "cold" ligand). The concentration of the cold ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
The following tables summarize the binding affinities (Ki values) of this compound and himbacine for the five human muscarinic receptor subtypes (M1-M5), as determined by in vitro radioligand binding studies.
Table 1: Binding Affinity (Ki, nM) of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference Tissue/Cell Line |
| M1 | 50 - 150 | Cloned human receptors (CHO-K1 cells) |
| M2 | 1.6 - 10 | Cloned human receptors (CHO-K1 cells), Rat cardiac membranes |
| M3 | 250 - 500 | Cloned human receptors (CHO-K1 cells), Rat submaxillary gland |
| M4 | 60 - 200 | Cloned human receptors (CHO-K1 cells) |
| M5 | 200 - 600 | Cloned human receptors (CHO-K1 cells) |
Data compiled from multiple sources indicating ranges of reported values.
Table 2: Binding Affinity (Ki, nM) of Himbacine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference Tissue/Cell Line |
| M1 | 60 - 120 | Cloned human receptors, Rat cerebrocortical membranes |
| M2 | 2.9 - 9.1 | Cloned human receptors, Rat cardiac membranes |
| M3 | 600 - 1000 | Cloned human receptors, Guinea-pig ileum |
| M4 | 100 - 250 | Cloned human receptors |
| M5 | Not Widely Reported | - |
Data compiled from multiple sources indicating ranges of reported values.[4][5]
From the data, both compounds demonstrate clear selectivity for the M2 receptor. This compound is approximately 16-fold more selective for M2 over M1 receptors and over 150-fold more selective for M2 receptors in the heart versus those in exocrine glands.[3] Similarly, himbacine shows about a 10-fold higher affinity for atrial M2 receptors compared to its affinity for muscarinic receptors in smooth muscle.[2]
Experimental Protocols
The data presented above are derived from specific experimental procedures. Understanding these protocols is crucial for interpreting the results and for designing new experiments.
Key Experiment: Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound.
Objective: To determine the affinity of this compound or himbacine for muscarinic receptor subtypes by measuring their ability to compete with a radiolabeled antagonist for receptor binding.
Materials:
-
Biological Sample: Membranes prepared from cells expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells) or from tissues rich in a specific subtype (e.g., rat heart for M2, rat cerebral cortex for M1).[4]
-
Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS), which is non-subtype-selective.
-
Unlabeled Ligands: this compound, himbacine, and a reference compound for determining non-specific binding (e.g., a high concentration of atropine).
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and wash buffer.
-
Equipment: 96-well plates, filtration apparatus with glass fiber filters, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add membrane preparation, a fixed concentration of [³H]-NMS (typically near its Kd value), and assay buffer.
-
Non-specific Binding (NSB): Add membrane preparation, [³H]-NMS, and a saturating concentration of an unlabeled antagonist like atropine (B194438) (e.g., 1 µM).
-
Competition Binding: Add membrane preparation, [³H]-NMS, and varying concentrations of the test compound (this compound or himbacine). A typical range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Visualizing Pathways and Workflows
M2 Muscarinic Receptor Signaling Pathway
The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[7] Activation of the M2 receptor by acetylcholine leads to inhibitory effects in the cell, such as slowing the heart rate.[8][9] this compound and himbacine act by blocking acetylcholine from binding to this receptor.
References
- 1. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardio-selectivity of himbacine: a muscarine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Himbacine recognizes a high affinity subtype of M2 muscarinic cholinergic receptors in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Confirming the Specificity of Methoctramine: A Comparison Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methoctramine's performance, focusing on how knockout (KO) animal models have been instrumental in confirming its specificity as a muscarinic M2 receptor antagonist. By examining experimental data from studies utilizing M2 and M3 receptor knockout mice, we can delineate the precise pharmacological profile of this compound and compare it with other alternatives.
Unveiling Specificity: The Power of Knockout Models
The development of knockout mice, genetically engineered to lack specific receptor subtypes, has revolutionized pharmacology. These models provide a definitive platform to investigate the on-target and off-target effects of drugs. In the context of muscarinic antagonists like this compound, M2 and M3 receptor knockout mice have been pivotal in dissecting their precise mechanisms of action.
In wild-type animals, tissues often co-express multiple muscarinic receptor subtypes, making it challenging to attribute a pharmacological response to a single receptor. For instance, in the mouse ileum, both M2 and M3 receptors contribute to smooth muscle contraction. However, by using knockout mice, researchers can isolate the function of a single receptor subtype.
This compound's M2 Selectivity: Evidence from Knockout Studies
This compound is a well-established M2-preferring muscarinic receptor antagonist. Studies using knockout mice have provided unequivocal evidence for this selectivity.
In ileal smooth muscle from M3 receptor knockout (M3-KO) mice , contractile responses to cholinergic agonists like carbachol (B1668302) are solely mediated by M2 receptors. These M2-mediated contractions are potently blocked by this compound, demonstrating its efficacy at the M2 receptor.
Conversely, in tissues from M2 receptor knockout (M2-KO) mice , carbachol-induced contractions are mediated by M3 receptors. In these preparations, significantly higher concentrations of this compound are required to produce an antagonist effect, confirming its lower affinity for the M3 receptor.
This differential sensitivity in knockout models provides a clear and compelling demonstration of this compound's specificity for the M2 receptor subtype.
Quantitative Analysis of Antagonist Specificity
| Tissue | Genotype | Predominant Receptor | Darifenacin Ki (nM) | Interpretation |
| Submandibular Gland | Wild-Type | M3 | 3.0 | Reflects high affinity for the abundant M3 receptors. |
| Submandibular Gland | M2-KO | M3 | 4.3 | Similar to wild-type, confirming M3 as the primary target. |
| Submandibular Gland | M3-KO | M2 | 19 | Significantly higher Ki indicates lower affinity for M2 receptors. |
| Bladder | M2-KO | M3 | 2.5 | Reflects high affinity for the remaining M3 receptors. |
| Bladder | M3-KO | M2 | 43 | Markedly higher Ki demonstrates low affinity for M2 receptors. |
This table illustrates how knockout models are used to determine the Ki of a selective antagonist at different receptor subtypes. A similar experimental approach confirms the M2-selectivity of this compound.
Comparison with Alternative M2 Receptor Antagonists
While this compound is a cornerstone tool for studying M2 receptors, other antagonists with varying selectivity profiles are available.
| Antagonist | Primary Target | Selectivity Profile | Key Characteristics |
| This compound | M2 | M2 >> M3 > M1 | High M2 selectivity, widely used as a research tool. |
| AF-DX 116 | M2 | M2 > M4 > M1 > M3 | Another M2-selective antagonist, often used in cardiovascular and respiratory research. |
| Gallamine | M2 | Allosteric modulator at M2 receptors | Exhibits a non-competitive mechanism of action at M2 receptors. |
| 4-DAMP | M3 | M3 > M1 > M2 | An M3-preferring antagonist, often used to functionally isolate M3 receptor-mediated responses. |
| Pirenzepine | M1 | M1 > M4 > M3 > M2 | An M1-selective antagonist, useful for distinguishing M1 from M2 and M3 receptor effects. |
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by this compound in membrane preparations from wild-type, M2-KO, and M3-KO mice.
Materials:
-
Tissue homogenates (e.g., heart for M2, bladder for M2/M3) from wild-type, M2-KO, and M3-KO mice.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
This compound solutions of varying concentrations.
-
Atropine (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from the tissues of each mouse genotype.
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.
-
For non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of atropine.
-
After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Isometric Contraction Measurement in Mouse Ileum
This protocol is used to assess the functional antagonism of this compound on smooth muscle contraction.
Objective: To measure the inhibitory effect of this compound on carbachol-induced contractions in isolated ileal segments from wild-type, M2-KO, and M3-KO mice.
Materials:
-
Isolated ileal segments from wild-type, M2-KO, and M3-KO mice.
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂.
-
Carbachol solutions of varying concentrations.
-
This compound solutions of varying concentrations.
Procedure:
-
Mount the isolated ileal segments in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve to carbachol to determine the baseline contractile response.
-
After washing the tissues, pre-incubate them with a fixed concentration of this compound for a specified period.
-
Construct a second cumulative concentration-response curve to carbachol in the presence of this compound.
-
Repeat the procedure with different concentrations of this compound.
-
Analyze the data to determine the pA2 value of this compound, which is a measure of its antagonist potency.
Visualizing the Pathways and Workflows
Caption: M2 and M3 muscarinic receptor signaling pathways.
Caption: Experimental workflow using knockout models.
Conclusion
The use of M2 and M3 receptor knockout mice has been indispensable in unequivocally confirming the M2-preferential binding and functional antagonism of this compound. These models provide a clean background to dissect the compound's activity at individual receptor subtypes, a task that is fraught with ambiguity in wild-type animals. The data derived from such studies are crucial for the accurate interpretation of pharmacological data and for the development of more selective and effective therapeutic agents targeting the muscarinic cholinergic system.
Safety Operating Guide
Navigating the Safe Disposal of Methoctramine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Methoctramine, ensuring compliance and minimizing risk.
This compound, a selective muscarinic M2 receptor antagonist, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Disposal Procedures for this compound
The primary recommendation for the disposal of this compound is to act in accordance with local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.
Step-by-Step Disposal Guide:
-
Consult Safety Data Sheet (SDS) and Local Regulations: Before initiating any disposal process, thoroughly review the this compound SDS. Pay close attention to Section 13: Disposal Considerations. Concurrently, identify and understand the specific disposal regulations applicable to your region and institution.
-
Segregation and Labeling: Do not mix this compound with other chemical waste. Keep it in its original, clearly labeled container. If the original container is compromised, use a suitable, compatible, and properly labeled waste container.
-
Containment of Spills: In the event of a spill, avoid generating dust. The spilled material should be collected mechanically (e.g., by sweeping or scooping) and placed into a designated, sealed container for disposal.[2]
-
Disposal of Unused Product: For unused or waste this compound, the recommended procedure is as follows:
-
Do not discard down the drain. this compound should not be allowed to enter sewers or any surface or ground water.[1]
-
Solid Waste Disposal: As a non-hazardous substance, small quantities of this compound can typically be disposed of in the trash after being prepared according to the following FDA guidelines for unused medicines:[3][4]
-
-
Disposal of Empty Containers: Handle empty containers as you would the product itself. Before recycling or disposing of the empty container, ensure all personal or sensitive information on the label is obscured or removed.[3][4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
